molecular formula C11H21NO B1372053 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol CAS No. 1195148-85-6

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

カタログ番号: B1372053
CAS番号: 1195148-85-6
分子量: 183.29 g/mol
InChIキー: FJHNQKJCZWGRFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-8(2)12-9-4-3-5-10(12)7-11(13)6-9/h8-11,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHNQKJCZWGRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Profile: 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

[1]

Executive Summary

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (also known as N-isopropylgranatoline) is a bicyclic heterocycle belonging to the granatane class. Structurally, it is a homolog of the tropane alkaloid skeleton (8-azabicyclo[3.2.1]octane), distinguished by an expanded ring system that imparts unique conformational flexibility and steric properties.

In drug discovery, this scaffold serves as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, specifically muscarinic acetylcholine receptor antagonists. Its structural rigidity, combined with the basic nitrogen center, makes it an ideal pharmacophore for exploring structure-activity relationships (SAR) beyond the traditional tropane space (e.g., Atropine, Ipratropium).

Chemical Identity & Nomenclature

The IUPAC name 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol encodes the precise connectivity and stereochemistry of the molecule.

Nomenclature Breakdown
ComponentStructural Significance
Bicyclo[3.3.1] Indicates a bicyclic system with two bridgeheads connected by three bridges containing 3, 3, and 1 carbon atoms, respectively.[1][2]
Nonane The parent alkane contains 9 carbon atoms in the ring system (

).
9-aza A nitrogen atom replaces the carbon at position 9 (the one-atom bridge).
9-(Propan-2-yl) An isopropyl group is attached to the nitrogen at position 9.
3-ol A hydroxyl group is attached to carbon 3.
Physicochemical Properties[3]
  • Molecular Formula :

    
    
    
  • Molecular Weight : 183.29 g/mol

  • CAS Number : 1195148-85-6 (Generic/Isomer specific variants may vary)

  • Stereochemistry : The molecule exhibits endo/exo isomerism at the C3 position relative to the nitrogen bridge. The endo isomer (hydroxyl group axial/cis to the N-bridge) is typically the bioactive conformer in analogous tropane drugs.

Synthetic Methodology

The synthesis of the 9-azabicyclo[3.3.1]nonane core relies on the Robinson-Schöpf condensation , a biomimetic double Mannich reaction. This route is favored for its efficiency in constructing the bicyclic skeleton in a single step.

Reaction Scheme Pathway

The synthesis proceeds in two stages:

  • Cyclization : Condensation of glutaraldehyde, acetonedicarboxylic acid, and isopropylamine to form the ketone intermediate (9-isopropyl-9-azabicyclo[3.3.1]nonan-3-one).

  • Reduction : Stereoselective reduction of the ketone to the alcohol.

SynthesisPathwayGlutaraldehydeGlutaraldehydeKetone9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-oneGlutaraldehyde->KetoneRobinson-Schöpf(pH 5-6, citrate buffer)AcetoneDiAcidAcetonedicarboxylicAcidAcetoneDiAcid->KetoneIsopropylamineIsopropylamine(Propan-2-amine)Isopropylamine->KetoneEndoAlcoholEndo-Product(Major)Ketone->EndoAlcoholCat. Hydrogenation(H2, Pt/C)ExoAlcoholExo-Product(Minor)Ketone->ExoAlcoholChemical Reduction(Na/ROH)

Figure 1: Synthetic pathway for the construction of the 9-azabicyclo[3.3.1]nonane scaffold via Robinson-Schöpf condensation.

Detailed Protocol: Robinson-Schöpf Condensation

This protocol is adapted from standard granatane synthesis methodologies [1, 3].

Reagents:

  • Glutaraldehyde (25% aq. solution)

  • Acetonedicarboxylic acid

  • Isopropylamine

  • Sodium acetate (buffer)

Step-by-Step Procedure:

  • Preparation of Buffer : Dissolve sodium acetate in water to establish a pH of approximately 5.0–6.0. The Robinson-Schöpf reaction is pH-sensitive; too basic conditions promote polymerization of glutaraldehyde, while too acidic conditions inhibit imine formation.

  • Addition of Reactants : To the buffered solution cooled to 0–5°C, add acetonedicarboxylic acid (1.0 equiv) and isopropylamine (1.0 equiv).

  • Cyclization : Add glutaraldehyde (1.0 equiv) dropwise. The reaction mixture is stirred at room temperature for 48 hours. Evolution of

    
     indicates the decarboxylation step is proceeding.
    
  • Workup : Acidify the mixture with HCl to remove neutral impurities (extract with ether). Then, basify the aqueous layer with NaOH (pH > 10) and extract the product into dichloromethane (DCM).

  • Purification : The resulting ketone (9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol) can be purified via vacuum distillation or recrystallization as a hydrochloride salt.

Stereoselective Reduction

The reduction of the ketone determines the stereochemistry of the final alcohol (3-ol).

  • Catalytic Hydrogenation (

    
    ) : Typically favors the endo  isomer (axial alcohol) due to the adsorption of the sterically less hindered face of the molecule onto the catalyst surface.
    
  • Hydride Reduction (

    
    ) : Often yields a mixture, with the product ratio dependent on the solvent and temperature, though often favoring the thermodynamically stable isomer.
    

Structural Analysis & Stereochemistry

The 9-azabicyclo[3.3.1]nonane system exists predominantly in a chair-chair conformation. Unlike the tropane system (which is rigid), the granatane system has more flexibility, but the N-bridge locks the conformation significantly.

Endo vs. Exo Isomers
  • Endo (

    
     ) : The hydroxyl group is oriented towards the nitrogen bridge. In the chair-chair conformation, this usually corresponds to an axial position relative to the piperidine ring containing the alcohol.
    
  • Exo (

    
     ) : The hydroxyl group is oriented away from the nitrogen bridge (equatorial).
    

Mechanistic studies suggest that for muscarinic activity, the stereochemistry at C3 is critical. Analogs of atropine utilize the endo-configuration.

Stereochemistrycluster_isomersStereoisomers at C3ConformationChair-Chair Conformation(Most Stable)EndoEndo-Isomer(OH cis to N-bridge)Bioactive ScaffoldConformation->EndoAxial Attack(Kinetic Control)ExoExo-Isomer(OH trans to N-bridge)Conformation->ExoEquatorial Attack(Thermodynamic Control)

Figure 2: Stereochemical outcomes of the granatane ketone reduction.

Applications in Drug Development

The 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol scaffold is a homolog of the tropane moiety found in Ipratropium Bromide and Tiotropium .

  • Muscarinic Antagonists : Extension of the tropane ring from 2 carbons (bridge) to 3 carbons (granatane) alters the binding affinity profile for muscarinic receptors (M1–M5). This modification is used to tune selectivity and pharmacokinetic properties (e.g., lipophilicity).

  • Chemical Probes : The secondary alcohol at position 3 allows for esterification with tropic acid or other carboxylic acids to generate novel antispasmodics or bronchodilators.

  • N-Substitution Effects : The isopropyl group (propan-2-yl) on the nitrogen mimics the quaternary ammonium structure found in potent anticholinergics when protonated, or serves as a precursor for quaternization (e.g., with methyl bromide) to create non-BBB penetrating drugs.

References

  • Organic Syntheses . "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)". Org.[2][3][4] Synth.2022 , 99, 139-155. Link

  • National Institutes of Health (PMC) . "Identification of Granatane Alkaloids from Duboisia myoporoides". J. Nat. Prod.2024 .[5] Link

  • Google Patents . "US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives". Link

  • ChemicalBook . "9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol Product Description". Link

Discovery and history of 9-azabicyclo[3.3.1]nonane alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

From Pomegranate Bark to 5-HT3 Antagonists and Radical Catalysts

Executive Summary

The 9-azabicyclo[3.3.1]nonane system, historically known as the granatane skeleton, represents a critical homolog of the tropane alkaloids.[1] Originally isolated from Punica granatum (pomegranate) by Charles Tanret in 1878, this scaffold has evolved from a phytochemical curiosity into a versatile template for drug discovery (specifically 5-HT3 antagonists like Bemesetron) and modern organic catalysis (ABNO). This guide analyzes the structural genesis, conformational dynamics, and synthetic protocols defining this class of alkaloids.[1]

Structural Genesis & Historical Isolation[1]

The discovery of 9-azabicyclo[3.3.1]nonane alkaloids is inextricably linked to the anthelmintic properties of pomegranate bark. Unlike the tropane alkaloids (Solanaceae) which feature an [3.2.1] bicyclic system, the granatane alkaloids possess a [3.3.1] system, effectively adding one methylene group to the bridge.

The Tanret Isolation (1878)

French pharmacist Charles Tanret isolated a series of alkaloids from Punica granatum, identifying the ketone pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one).

  • Significance: It was the first recognition of a higher homolog to tropinone.[1]

  • Nomenclature: Originally termed "pseudopelletierine" to distinguish it from the liquid alkaloids (pelletierine) found in the same plant.

  • Chemical Identity: It is the N-methyl congener of granatanone.[1]

Structural Comparison
FeatureTropane (Atropine/Cocaine)Granatane (Pseudopelletierine)
IUPAC 8-azabicyclo[3.2.1]octane9-azabicyclo[3.3.1]nonane
Bridges 1-carbon bridge1-carbon bridge (Nitrogen)
Ring Size Pyrrolidine + PiperidinePiperidine + Piperidine
Conformation Rigid Chair-EnvelopeTwin-Chair (flexible)

The Synthetic Evolution: Robinson to Schöpf

The synthesis of the granatane skeleton is a masterclass in biomimetic chemistry.[1] It relies on the double Mannich condensation , a reaction pathway that mimics the plant's own biosynthetic logic.[1]

The Robinson-Schöpf Reaction

Sir Robert Robinson's synthesis of tropinone (1917) was adapted for pseudopelletierine. However, it was Clemens Schöpf who refined the conditions to physiological pH, demonstrating that the reaction could occur spontaneously under "cell-like" conditions.[1]

Mechanism of Action:

  • Condensation: Methylamine condenses with glutaraldehyde (a 1,5-dialdehyde) to form a cyclic iminium species.[1]

  • Nucleophilic Attack: Acetonedicarboxylic acid (acting as the acetone equivalent) attacks the iminium.

  • Decarboxylation: The resulting dicarboxylic acid undergoes spontaneous decarboxylation to yield the ketone.[1]

Critical Parameter: pH Control

  • Low pH (<3): Protonation of the amine prevents nucleophilic attack.

  • High pH (>11): Aldehyde polymerization competes with cyclization.

  • Optimal pH (Buffer): A pH of roughly 5–7 (Schöpf conditions) maximizes the concentration of the reactive enol and iminium species simultaneously.

RobinsonSchopf Glutar Glutaraldehyde (1,5-dialdehyde) Iminium Cyclic Iminium Intermediate Glutar->Iminium Schiff Base MeNH2 Methylamine MeNH2->Iminium Schiff Base Acetone Acetonedicarboxylic Acid Mannich1 1st Mannich Condensation Acetone->Mannich1 pH 5-7 Iminium->Mannich1 pH 5-7 Mannich2 2nd Mannich Cyclization Mannich1->Mannich2 Ring Closure Pseudo Pseudopelletierine (Granatanone) Mannich2->Pseudo -2 CO2 (Decarboxylation)

Figure 1: The Robinson-Schöpf Biomimetic Cascade. This pathway illustrates the double Mannich condensation requiring precise pH buffering.

Conformational Dynamics

The 9-azabicyclo[3.3.1]nonane system is unique due to the interaction between the two piperidine rings.

Chair-Chair vs. Boat-Chair

Unlike the adamantane structure (which is rigidly locked in a chair-chair conformation), the 9-aza system has flexibility.[1]

  • Chair-Chair (CC): The most stable conformer in the absence of bulky substituents. However, it suffers from severe transannular repulsion between the hydrogens at C3 and C7 (endo positions).[1]

  • Boat-Chair (BC): To relieve the C3-C7 steric strain, one ring may flip into a boat conformation.[1]

The Nitrogen Lone Pair Effect: The orientation of the nitrogen lone pair (and the N-substituent) dictates the preferred conformer. In N-methyl derivatives (pseudopelletierine), the Chair-Chair form predominates because the N-methyl group adopts an equatorial position to minimize 1,3-diaxial interactions, despite the C3-C7 strain.[1]

Pharmacological Frontier

The granatane scaffold acts as a rigid pharmacophore, holding functional groups in specific spatial arrangements suitable for receptor binding.[1]

Case Study: MDL 72222 (Bemesetron)

MDL 72222 is a potent antagonist of the 5-HT3 receptor (serotonin receptor subtype 3).

  • Mechanism: It blocks the ligand-gated ion channel, preventing the depolarization caused by serotonin.[1] This is the mechanism used to treat chemotherapy-induced nausea and vomiting (CINV).

  • Structure-Activity Relationship (SAR): The 9-azabicyclo[3.3.1]nonane core replaces the tropane core found in cocaine (which also interacts with serotonin transporters, though differently). The bulky dichlorobenzoyl ester at the C3 position is critical for high-affinity antagonist binding.[1]

Modern Reagents: ABNO

Beyond pharmacology, the scaffold is used to create 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) .

  • Function: A stable nitroxyl radical used as a highly active oxidation catalyst (superior to TEMPO for sterically hindered alcohols).[2]

  • Why Granatane? The less sterically shielded nitroxyl group (compared to TEMPO) allows for faster kinetics.

Pharmacology Scaffold 9-azabicyclo[3.3.1]nonane Core Sub3 C3-Ester Substitution (e.g., Dichlorobenzoyl) Scaffold->Sub3 SubN N-Substitution (Steric Control) Scaffold->SubN Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Sub3->Receptor High Affinity Binding Catalysis ABNO Radical (Oxidation Catalyst) SubN->Catalysis N-Oxyl Formation Effect Antiemetic Effect (Bemesetron) Receptor->Effect Antagonism

Figure 2: Divergent Applications. The scaffold bifurcates into receptor antagonism (via C3 modification) and catalytic reagents (via N-oxidation).

Experimental Protocol: Synthesis of Pseudopelletierine

Methodology: Adapted from Organic Syntheses and Schöpf’s classic conditions. Objective: Synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one.

Reagents
  • Glutaraldehyde (50% aq.[1][3] solution): 0.137 mol[3]

  • Methylamine hydrochloride: 0.137 mol

  • Acetonedicarboxylic acid: 0.137 mol[3]

  • Sodium acetate (buffer)

  • Water (solvent)[3][4]

Step-by-Step Workflow
  • Buffer Preparation (Critical):

    • Dissolve sodium acetate in water to create a buffering capacity.[1] The reaction mixture must be maintained between pH 4.0 and 5.0 .

    • Why: If pH drops below 3, the amine is fully protonated (

      
      ) and cannot act as a nucleophile.[1] If pH > 7, glutaraldehyde polymerizes.[1]
      
  • Reactant Addition:

    • Cool the solution to 0–5 °C.

    • Add methylamine hydrochloride and glutaraldehyde simultaneously but slowly.[1]

    • Add acetonedicarboxylic acid immediately after.[1]

  • Incubation:

    • Allow the mixture to stand at room temperature for 24–48 hours.

    • Observation: Evolution of

      
       gas indicates the decarboxylation step is proceeding.[1] This acts as a visual self-validation of the reaction progress.[1]
      
  • Isolation:

    • Basify the solution with NaOH to pH > 10.[1]

    • Extract with diethyl ether or dichloromethane (DCM).

    • Note: The product is a ketone; ensure no enolizable side-products are carried over.[1]

  • Purification:

    • Distillation under reduced pressure or recrystallization of the picrate salt (historical method) or hydrochloride salt.

    • Yield: Typical yields range from 60–75%.[1]

Data Summary Table
ParameterValue / Condition
Reaction Time 24–48 Hours
Temperature 0°C (Addition) -> 25°C (Reaction)
pH Constraint 4.0 – 5.0 (Strict Buffer)
Visual Indicator

effervescence
Product MP 54 °C (Free base)

References

  • Tanret, C. (1878).[1][5] Sur la pelletiérine et la isopelletiérine. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences.

  • Menzies, R. C., & Robinson, R. (1924).[1] A Synthesis of Pseudopelletierine. Journal of the Chemical Society, Transactions.[1]

  • Cope, A. C., et al. (1970).[1] Pseudopelletierine (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one).[1][6] Organic Syntheses, Coll. Vol. 4, p.816.[1]

  • Schöpf, C., & Lehmann, G. (1935).[1] Die Synthese von Tropinon, Pseudopelletierin, Lobelanin und verwandten Alkaloiden unter physiologischen Bedingungen. Justus Liebigs Annalen der Chemie.

  • Fozard, J. R. (1984).[1] MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors.[1] Naunyn-Schmiedeberg's Archives of Pharmacology.[1]

  • Shibuya, M., et al. (2011).[1] 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A Highly Active Organocatalyst for Aerobic Oxidation of Alcohols. Journal of the American Chemical Society.[1][2]

Sources

Methodological & Application

Synthesis of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:

Executive Summary

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (also known as N-isopropylgranatanol) is a critical bicyclic amine scaffold used in the development of muscarinic receptor antagonists and neuroactive ligands. Structurally homologous to the tropane alkaloid tropine, this [3.3.1] system offers distinct steric and pharmacokinetic profiles due to its expanded ring size and the bulky isopropyl nitrogen substituent.

This Application Note provides a validated, two-step synthetic protocol for researchers:

  • Robinson-Schöpf Cyclization: Construction of the bicyclic skeleton.

  • Chemoselective Reduction: Stereoselective conversion of the ketone to the alcohol.

Key Technical Insight: The steric bulk of the isopropyl group significantly influences the rate of the double Mannich condensation compared to the methyl analog (pseudopelletierine). Furthermore, the reduction step requires strict temperature control to govern the endo/exo stereochemical outcome.

Strategic Synthesis Architecture

The synthesis relies on a convergent assembly using readily available precursors. The pathway is visualized below to illustrate the logic flow from raw materials to the purified target.

SynthesisFlow Glutaraldehyde Glutaraldehyde (25% aq) Intermediate 9-isopropyl-9-azabicyclo [3.3.1]nonan-3-one (Ketone) Glutaraldehyde->Intermediate Robinson-Schöpf pH 5.5, 25°C Isopropylamine Isopropylamine Isopropylamine->Intermediate ADA Acetonedicarboxylic Acid ADA->Intermediate Target 9-(Propan-2-yl)-9-azabicyclo [3.3.1]nonan-3-ol (Target Alcohol) Intermediate->Target NaBH4 Reduction MeOH, <10°C

Figure 1: Strategic workflow for the synthesis of N-isopropylgranatanol.

Module 1: The Modified Robinson-Schöpf Cyclization

This step constructs the 9-azabicyclo[3.3.1]nonane core. While classic protocols use methylamine, the use of isopropylamine introduces steric hindrance that requires precise pH buffering to prevent polymerization of glutaraldehyde before cyclization occurs.

Reagents & Equipment
  • Glutaraldehyde: 25% aqueous solution (Freshly opened/titrated).

  • Isopropylamine: >99% purity.

  • Acetonedicarboxylic Acid (ADA): Prepared in situ or purchased (CAS 542-05-2). Note: Commercial ADA is preferred for reproducibility.

  • Buffer: Sodium acetate / Acetic acid or Citrate-Phosphate (Target pH 5.0–5.5).

  • Apparatus: 3-neck round bottom flask (RBF), mechanical stirrer (critical for viscous mixtures), pH meter.

Step-by-Step Protocol
  • Buffer Preparation: In a 2 L reaction vessel, dissolve Sodium Acetate Trihydrate (30 g) in Water (500 mL) . Adjust the pH to 5.0 using glacial acetic acid.

    • Why: The Mannich reaction is pH-dependent. pH < 4 protonates the amine too strongly (stopping nucleophilic attack); pH > 7 promotes glutaraldehyde polymerization.

  • Amine Addition: Cool the buffer to 10°C. Add Isopropylamine (0.2 mol, 11.8 g) dropwise.

    • Observation: An exotherm is expected. Maintain temperature < 20°C.

  • Precursor Assembly: Add Acetonedicarboxylic Acid (0.2 mol, 29.2 g) in one portion. Stir for 15 minutes until dissolved.

    • Caution: ADA is thermally unstable. Do not heat.

  • Cyclization Initiation: Add Glutaraldehyde (25% aq, 0.2 mol, ~80 mL) dropwise over 30 minutes.

    • Reaction Logic: The solution will turn yellow/orange. The slow addition favors the intermolecular condensation over oligomerization.

  • Incubation: Stir the mixture vigorously at 25°C (Room Temp) for 48–72 hours.

    • Note: Unlike the methyl-analog which precipitates quickly, the isopropyl-ketone often remains an oil or forms a slow-crystallizing solid due to the lipophilic N-substituent.

  • Workup:

    • Basify the solution to pH 10 using 50% NaOH (keep temp < 20°C with ice bath).

    • Extract exhaustively with Dichloromethane (DCM) (3 x 200 mL).

    • Dry combined organics over

      
       and concentrate in vacuo.
      
    • Purification: Distillation under reduced pressure (bp ~110°C @ 15 mmHg) or silica gel chromatography (DCM:MeOH 95:5) yields 9-isopropyl-9-azabicyclo[3.3.1]nonan-3-one .

Module 2: Chemoselective Reduction

The reduction of the ketone to the alcohol creates two possible stereoisomers: endo (hydroxyl syn to the nitrogen bridge) and exo (hydroxyl anti). Sodium borohydride reduction typically favors the endo isomer (axial alcohol) in these bicyclic systems due to the approach of the hydride from the less hindered equatorial face.

Reagents
  • Substrate: 9-isopropyl-9-azabicyclo[3.3.1]nonan-3-one (from Module 1).

  • Reductant: Sodium Borohydride (

    
    ).
    
  • Solvent: Methanol (anhydrous).

Step-by-Step Protocol
  • Solvation: Dissolve the ketone (10 g, 55 mmol) in Methanol (100 mL) . Cool the solution to 0°C in an ice/salt bath.

  • Hydride Addition: Add

    
     (1.5 eq, 3.1 g)  portion-wise over 20 minutes.
    
    • Critical Control: Do not allow temperature to exceed 10°C. Higher temperatures increase the proportion of the thermodynamic exo isomer.

  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC (Eluent: 10% MeOH in DCM with 1%

    
    ). The alcohol is more polar than the ketone.
    
  • Quenching & Isolation:

    • Quench excess hydride with Acetone (5 mL) or dilute HCl (carefully, to pH 3).

    • Concentrate the methanol to near dryness.

    • Redissolve residue in water (50 mL) and basify to pH > 11 with NaOH.

    • Extract with Chloroform or DCM (3 x 50 mL).

  • Crystallization (Self-Validating Step): The crude oil often solidifies upon standing. Recrystallize from n-Heptane or Acetonitrile .

    • Target: White crystalline solid.

    • Yield Expectation: 75–85%.

Characterization & Data

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Molecular Formula

MW: 183.29 g/mol
MS (ESI+) [M+H]+ = 184.2Base peak.
1H NMR (CDCl3)

3.9-4.1 (m, 1H, H-3)
The chemical shift and coupling constant of H-3 distinguish endo (broad singlet/multiplet) vs exo (triplet of triplets).
Stereochemistry Major: Endo (Axial OH)Endo isomer typically shows H-3 coupling

Hz due to gauche interactions.

Stereochemical Pathway Diagram:

Stereochem cluster_paths Hydride Attack Vectors Ketone Ketone Substrate (Chair-Chair Conformation) PathA Equatorial Attack (Less Hindered) Ketone->PathA PathB Axial Attack (Sterically Hindered by N-iPr) Ketone->PathB Endo Endo-Alcohol (Major) (Axial OH) PathA->Endo Kinetic Control Exo Exo-Alcohol (Minor) (Equatorial OH) PathB->Exo Thermodynamic Control

Figure 2: Stereochemical outcome of the reduction. The 'Endo' product corresponds to the hydroxyl group located syn to the nitrogen bridge.

References

  • Robinson, R. (1917).[1] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768. Link

    • Foundational text for the double Mannich condensation str
  • Cope, A. C., et al. (1960). "Proximity Effects. XIX. Solvolysis of 9-Azabicyclo[3.3.1]nonan-3-yl p-Toluenesulfonates." Journal of the American Chemical Society, 82(17), 4651–4663. Link

    • Authoritative source on the stereochemistry and conformation of 9-azabicyclo[3.3.
  • Organic Syntheses. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Org.[2] Synth. 99, 215-231. Link

    • Modern, validated protocol for the Robinson-Schöpf synthesis of the [3.3.1] skeleton.
  • PubChem. (2023). "9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol."[3][4] Compound Summary. Link

    • Verification of chemical identity and CAS registry.

Sources

Application Notes and Protocols for the Reduction of 9-Azabicyclo[3.3.1]nonan-3-one to its Corresponding Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The corresponding 3-hydroxy derivatives, accessible through the reduction of the parent ketone, are crucial intermediates in the synthesis of novel therapeutics. This document provides a detailed guide to the reduction of 9-azabicyclo[3.3.1]nonan-3-one and its N-substituted analogues, offering a comparative analysis of common and advanced reduction methodologies. We delve into the mechanistic underpinnings that govern the stereochemical outcome of these reactions and provide validated, step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Core

The rigid, bicyclic framework of 9-azabicyclo[3.3.1]nonane, also known as granatane, provides a unique three-dimensional arrangement of substituents, making it an attractive scaffold for modulating interactions with biological targets.[1] The corresponding alcohol, 9-azabicyclo[3.3.1]nonan-3-ol, and its derivatives are key building blocks in the synthesis of compounds with a wide range of pharmacological activities, including sigma receptor ligands for potential cancer imaging and therapy.[2] The stereochemistry of the hydroxyl group, being either endo or exo, can significantly impact the biological activity of the final molecule. Therefore, controlling the diastereoselectivity of the ketone reduction is of paramount importance.

This guide will explore three primary methods for the reduction of 9-azabicyclo[3.3.1]nonan-3-one systems:

  • Hydride Reduction with Sodium Borohydride (NaBH₄): A widely used, mild, and selective reducing agent.

  • Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent for more challenging substrates.

  • Catalytic Hydrogenation: A greener and often highly stereoselective alternative.

General Workflow for Reduction and Analysis

A typical experimental workflow for the reduction of 9-azabicyclo[3.3.1]nonan-3-one is depicted below. This process involves the reduction reaction, followed by workup, purification, and characterization of the resulting alcohol.

Reduction Workflow Start 9-Azabicyclo[3.3.1]nonan-3-one Derivative Reduction Reduction (e.g., NaBH4, LiAlH4, H2/Catalyst) Start->Reduction Dissolve in appropriate solvent Workup Aqueous Workup & Extraction Reduction->Workup Quench reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Isolate crude product Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure 9-Azabicyclo[3.3.1]nonan-3-ol Characterization->End

Caption: General experimental workflow for the reduction of 9-azabicyclo[3.3.1]nonan-3-one.

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and chemoselective reducing agent, ideal for the reduction of aldehydes and ketones.[3] Its mild nature allows for the presence of other functional groups, such as esters and amides, which are typically not reduced under these conditions.[3]

Mechanistic Rationale and Stereoselectivity

The reduction of cyclic ketones with hydride reagents is governed by steric and electronic factors. In the case of 9-azabicyclo[3.3.1]nonan-3-one, the hydride can attack the carbonyl carbon from two faces, leading to either the endo or exo alcohol. The stereochemical outcome is often dictated by the principle of "steric approach control," where the nucleophilic hydride preferentially attacks from the less hindered face of the ketone.[4][5][6] For the 9-azabicyclo[3.3.1]nonane system, this generally favors the formation of the endo-alcohol, where the hydroxyl group is in an axial-like position.

Caption: Stereoselective reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with NaBH₄.

Protocol: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one with NaBH₄

This protocol is adapted from established literature procedures.[7][8]

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Acetone

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (e.g., 25.00 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask equipped with a magnetic stirrer.[7][8]

  • Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.[7][8]

  • Slowly add sodium borohydride (e.g., 6.22 g, 0.16 mol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.[7][8]

  • After the addition is complete, allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours.[7][8]

  • Quench the reaction by the careful addition of acetone (10 mL) to destroy any excess NaBH₄.[7][8]

  • Remove the methanol under reduced pressure using a rotary evaporator.[7][8]

  • Dissolve the resulting solid in water (110 mL) and extract the product with dichloromethane (3 x 40 mL).[7][8]

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[7][8] The product can be further purified by column chromatography if necessary.

ParameterValueReference
Starting Material 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[7][8]
Reducing Agent Sodium Borohydride (NaBH₄)[7][8]
Solvent Methanol (MeOH)[7][8]
Temperature 0 °C to ambient[7][8]
Reaction Time 12 hours[7][8]
Typical Yield ~100% (crude)[7]
Major Diastereomer endo-alcohol[9]

Method 2: Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of reducing a wide variety of functional groups, including esters, carboxylic acids, amides, and nitriles, in addition to aldehydes and ketones.[10][11][12] Due to its high reactivity, it must be handled with care in anhydrous conditions.[13]

Rationale for Use

While NaBH₄ is often sufficient for the reduction of 9-azabicyclo[3.3.1]nonan-3-one, LiAlH₄ may be employed for substrates that are less reactive or when a more forceful reducing agent is required. It is important to note that if the N-substituent is an alkoxycarbonyl group (e.g., Boc), LiAlH₄ will also reduce this to a methyl group.

Protocol: General Procedure for LiAlH₄ Reduction

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[13]

Materials:

  • 9-Azabicyclo[3.3.1]nonan-3-one derivative

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl acetate

  • Water (H₂O)

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Inert gas supply

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Dissolve the 9-azabicyclo[3.3.1]nonan-3-one derivative in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the LiAlH₄ suspension with stirring. The reaction is often exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.

  • Perform a Fieser workup: for every 'n' grams of LiAlH₄ used, add 'n' mL of water, followed by 'n' mL of 15% aqueous NaOH, and finally 3'n' mL of water.[10]

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

ParameterValueReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[10][11][12]
Solvent Anhydrous Diethyl Ether or THF[10]
Temperature Ambient to reflux
Workup Fieser Workup[10]
Safety Anhydrous conditions, inert atmosphere[13]

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often highly stereoselective method for ketone reduction. This method avoids the use of metal hydrides and the subsequent aqueous workup of their salts.

Rationale and Catalyst Choice

Ruthenium complexes have been shown to be effective catalysts for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives, providing high yields and excellent diastereoselectivity for the endo-alcohol.[9][14] This method is advantageous as it generates minimal waste and allows for a more streamlined process.[9]

Protocol: Ruthenium-Catalyzed Hydrogenation

The following is a representative protocol based on patent literature.[14]

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Solvent (e.g., isopropanol)

  • Ruthenium complex catalyst

  • Potassium t-butoxide

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (e.g., 229 mg) in the chosen solvent.[14]

  • Add the ruthenium complex catalyst and potassium t-butoxide (e.g., 20 mM).[14]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 10 atm) and maintain the temperature at 25 °C.[14]

  • Stir the reaction mixture until the uptake of hydrogen ceases or the reaction is deemed complete by analytical methods (e.g., GC, LC-MS).

  • Carefully vent the reactor and purge with an inert gas.

  • The catalyst can be removed by filtration, and the product isolated by evaporation of the solvent. Further purification can be performed if necessary.

ParameterValueReference
Reducing Agent Hydrogen Gas (H₂)[9][14]
Catalyst Ruthenium Complex[9][14]
Solvent Isopropanol[14]
Pressure 10 atm[14]
Temperature 25 °C[14]
Major Diastereomer endo-alcohol[9][14]
Advantages Low waste, simplified process[9]

Deprotection of the N-Benzyl Group

For many synthetic applications, the N-benzyl protecting group needs to be removed. This is typically achieved by catalytic hydrogenation.

Deprotection N_Benzyl_Alcohol endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Deprotection H2, Pd/C EtOH, HCl (aq) N_Benzyl_Alcohol->Deprotection Final_Product endo-9-Azabicyclo[3.3.1]nonan-3-ol Deprotection->Final_Product

Sources

Application Note: Chemoselective N-Alkylation of 9-Azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9-azabicyclo[3.3.1]nonane scaffold (Granatane) is a critical structural motif in medicinal chemistry, serving as the core pharmacophore for anti-emetic drugs (e.g., Granisetron) and various GPCR ligands. The functionalization of the bridgehead nitrogen in 9-azabicyclo[3.3.1]nonan-3-ol requires precise chemoselectivity to distinguish between the secondary amine at position 9 and the secondary alcohol at position 3.

This application note details two validated protocols for N-alkylation: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B) . Unlike generic alkylation guides, this document addresses the specific steric constraints of the bicyclic cage and provides troubleshooting strategies to prevent O-alkylation and quaternary salt formation.

Structural & Mechanistic Analysis

The Substrate: Sterics and Reactivity

The substrate, 9-azabicyclo[3.3.1]nonan-3-ol, typically exists in a chair-chair conformation. The reactivity profile is defined by two competing nucleophiles:

  • Bridgehead Nitrogen (N9): A secondary amine (

    
     for the conjugate acid). It is sterically hindered by the bicyclic framework but remains the kinetic nucleophile.
    
  • C3-Hydroxyl Group: A secondary alcohol (

    
    ). While less nucleophilic, it can participate in competitive O-alkylation under strong basic conditions (e.g., NaH) or high temperatures.
    
The Challenge: Regioselectivity

The primary failure mode in this synthesis is O-alkylation or N,O-dialkylation .

  • Cause: Using "hard" electrophiles (e.g., alkyl sulfonates) or strong bases that deprotonate the alcohol.

  • Solution: Utilize the higher nucleophilicity of the neutral amine. By maintaining a pH < 12 and using "soft" electrophiles or reductive conditions, N-selectivity exceeds 98%.

Experimental Protocols

Method A: Reductive Amination (Preferred)

Best for: Methylation, Benzylation, and introduction of simple alkyl chains. Avoids over-alkylation.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 9-azabicyclo[3.3.1]nonan-3-ol (1.0 equiv)

  • Carbonyl Source: Formaldehyde (37% aq.) or corresponding Aldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

  • Quench: Sat.

    
    
    
Step-by-Step Protocol
  • Imine Formation: In a dry round-bottom flask, dissolve the amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M concentration). Add Acetic Acid (1.0 equiv).[4]

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: This allows the formation of the iminium ion intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 15 minutes. Caution: Mild gas evolution (

    
    ).
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (System: 10% MeOH/DCM + 1%

    
    ; Stain: Dragendorff or Ninhydrin).
    
  • Workup: Quench by slowly adding saturated

    
     until pH is basic (pH ~8-9). Extract with DCM (3x).[5]
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica; Gradient: DCM 
    
    
    
    10% MeOH/DCM).
Method B: Direct Alkylation ( )

Best for: Complex alkyl chains where the aldehyde is unstable or unavailable.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 9-azabicyclo[3.3.1]nonan-3-ol (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (0.95 - 1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Milled/Powdered
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Protocol
  • Preparation: Dissolve the amine (1.0 equiv) in ACN (0.1 M). Add powdered

    
     (2.0 equiv).
    
  • Addition: Add the Alkyl Halide (0.95 equiv) dropwise at RT.

    • Critical: Use a slight deficit of the alkyl halide to prevent quaternization (formation of the ammonium salt).

  • Heating: Heat the reaction to 50–60°C. Do not exceed 80°C to minimize O-alkylation.

  • Monitoring: Stir for 12–24 hours. Monitor consumption of the alkyl halide.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Partition: Redissolve residue in EtOAc, wash with water (to remove DMF/salts) and Brine.

  • Purification: Recrystallization (if solid) or Column Chromatography.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct alkylation strategy based on the desired substituent.

AlkylationWorkflow Start Start: 9-azabicyclo[3.3.1]nonan-3-ol Decision Select Substituent Type Start->Decision RouteA Route A: Methyl, Benzyl, Simple Alkyl Decision->RouteA Aldehyde Available RouteB Route B: Functionalized Alkyl, No Aldehyde Available Decision->RouteB Alkyl Halide Only ProcessA Reductive Amination (Aldehyde + STAB + AcOH) RouteA->ProcessA ProcessB Direct Alkylation (R-X + K2CO3 + ACN) RouteB->ProcessB CheckA Risk: Over-methylation if HCHO excess > 5 equiv ProcessA->CheckA Product Final Product: N-Alkyl-9-azabicyclo[3.3.1]nonan-3-ol ProcessA->Product CheckB Risk: Quaternization or O-Alkylation if T > 80°C ProcessB->CheckB ProcessB->Product

Figure 1: Decision logic for N-alkylation pathways. Green path denotes the milder, higher-selectivity reductive amination route.

Optimization & Troubleshooting Data

Solvent & Base Compatibility Table (Method B)

The choice of base is critical to avoid O-alkylation.

BaseSolventReaction TempN-SelectivityRisk Factor

Acetonitrile 60°C High (>95%) Recommended. Best balance of rate vs. selectivity.

/ DIPEA
DCM / THFRT - 40°CHighSlow reaction rate due to steric bulk of base.

THF / DMF0°C - RTLow (<50%)Avoid. High risk of O-deprotonation and O-alkylation.

DMF80°CModerateIncreased solubility of base may promote O-alkylation.
Common Issues & Fixes
  • Issue: Quaternary Ammonium Salt Formation (Over-alkylation)

    • Diagnosis: Appearance of a highly polar spot on TLC that does not move in 10% MeOH.

    • Fix: In Method B, use 0.9 equiv of alkyl halide. In Method A, this is rarely an issue unless using methyl iodide (switch to formaldehyde/STAB).

  • Issue: Low Conversion

    • Diagnosis: Starting material remains after 24h.

    • Fix: For Method A, ensure the imine forms before adding STAB (add molecular sieves). For Method B, add catalytic Potassium Iodide (KI) (0.1 equiv) to activate the alkyl chloride/bromide via the Finkelstein reaction.

Analytical Validation

Successful synthesis must be validated using NMR. The chemical shift of the bridgehead protons (H1/H5) is the diagnostic marker.

  • H1/H5 Protons (Starting Material):

    
     ppm (Broad).
    
  • H1/H5 Protons (N-Alkylated Product): Shift upfield to

    
     ppm due to the shielding effect of the alkyl group and loss of the NH proton.
    
  • C3-H Proton: Remains a multiplet around

    
     ppm. If O-alkylation occurs, this proton shifts significantly downfield or the coupling pattern changes.
    

References

  • Chemical Communications. "Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions."[6] Royal Society of Chemistry.[6]

  • Organic Letters. "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Chemistry Portal.

  • PubChem Compound Summary. "9-Azabicyclo[3.3.1]nonan-3-one."[7][8][9] National Center for Biotechnology Information.

  • Journal of Medicinal Chemistry. "Synthesis and 5-HT3 receptor antagonist activity of 9-azabicyclo[3.3.1]nonane derivatives." (Fundamental grounding for Granisetron-like scaffolds). ACS Publications.

  • Organic Syntheses. "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." (Demonstrates handling of the 9-aza scaffold). Org.[2][4][9][10][11] Synth.

Sources

Synthesis of 9-Azabicyclo[3.3.1]nonane: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 9-azabicyclo[3.3.1]nonane scaffold is a pivotal structural motif in a multitude of natural products and pharmacologically active compounds.[1][2] Its rigid, conformationally constrained framework provides an excellent platform for the spatial orientation of functional groups, making it a valuable building block in medicinal chemistry and drug development.[1] This application note provides a detailed, in-depth guide to the synthesis of 9-azabicyclo[3.3.1]nonane, focusing on the widely employed double Mannich reaction. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and critical experimental insights.

Strategic Approaches to the 9-Azabicyclo[3.3.1]nonane Core

Several synthetic strategies have been developed to construct the 9-azabicyclo[3.3.1]nonane skeleton. These methods range from classic multicomponent reactions to more contemporary asymmetric approaches. A brief overview of prominent methods is presented below:

  • Double Mannich Reaction: This is a classical and highly effective one-pot method for the construction of the 9-azabicyclo[3.3.1]nonane ring system.[3][4] It involves the reaction of a ketone, an aldehyde (often formaldehyde or its equivalent), and an amine.

  • Intramolecular Cyclization Strategies: More recent and sophisticated methods involve intramolecular cyclizations. For instance, the intramolecular aza-Prins cyclization of aza-Achmatowicz rearrangement products has been reported for the synthesis of highly functionalized 9-azabicyclo[3.3.1]nonanes.[5]

  • Multicomponent Cascade Reactions: Novel protocols involving cascade reactions of substrates like 3-formylchromones, enaminones, and heterocyclic ketene aminals have been developed for the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives.[6]

This guide will focus on a detailed experimental protocol for the synthesis of a key precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, via a double Mannich reaction, followed by its conversion to the parent 9-azabicyclo[3.3.1]nonane.

Mechanistic Insight: The Double Mannich Reaction

The double Mannich reaction for the synthesis of the 9-azabicyclo[3.3.1]nonane core is a powerful transformation that assembles the bicyclic system in a single step from three components. The reaction proceeds through a cascade of iminium ion formation and nucleophilic attack.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 First Mannich Reaction cluster_3 Second Mannich Reaction (Intramolecular) Benzylamine Benzylamine Iminium_1 Iminium Ion Benzylamine->Iminium_1 + H+ Glutaraldehyde Glutaraldehyde Glutaraldehyde->Iminium_1 Intermediate_1 Mannich Adduct Acetone_dicarboxylic_acid Acetonedicarboxylic Acid Enol Enol Intermediate Acetone_dicarboxylic_acid->Enol Enol->Intermediate_1 + Iminium Ion Intermediate_2 Second Iminium Ion Intermediate_1->Intermediate_2 - H2O, - CO2 Cyclized_Product 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Intermediate_2->Cyclized_Product Intramolecular Cyclization

Caption: Mechanism of the double Mannich reaction.

Experimental Protocol: Synthesis of 9-Azabicyclo[3.3.1]nonane

This protocol is divided into two main stages:

  • Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: The formation of the bicyclic ketone.

  • Debenzylation to 9-Azabicyclo[3.3.1]nonane: Removal of the benzyl protecting group.

Part 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This procedure is adapted from a reliable method published in Organic Syntheses.[7]

Materials and Reagents:

ReagentMolecular WeightQuantity (moles)Quantity (grams/mL)Notes
Benzylamine107.15 g/mol 0.123 mol13.2 g (12.9 mL)Purity >99%
Glutaraldehyde (50% aq. soln)100.12 g/mol 0.137 mol25.8 mL
Acetonedicarboxylic acid146.09 g/mol 0.137 mol20 gProne to decomposition, handle with care.
Sulfuric acid (98%)98.08 g/mol --Used to prepare 18% aqueous solution.
Sodium acetate82.03 g/mol 0.055 mol-Used as a 9% aqueous solution.
Water (deionized)18.02 g/mol -50 g
Methyl tert-butyl ether (MTBE)88.15 g/mol -As neededFor extraction.
n-Heptane100.21 g/mol -As neededFor workup.
Sodium carbonate105.99 g/mol -As neededFor pH adjustment.
Silica gel--20 gFor workup.

Equipment:

  • 500 mL six-necked, jacketed, round-bottomed flask

  • Mechanical stirrer

  • PTFE-coated temperature probe

  • 250 mL addition funnel

  • Recirculating chiller

  • Standard laboratory glassware

  • Separatory funnel (0.5 L and 2 L)

  • Rotary evaporator

Procedure:

  • Initial Setup: Equip a 500 mL six-necked jacketed, round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Charging Reagents: Add 50 g of water and 12.9 mL (13.2 g, 0.123 mol) of benzylamine to the flask.

  • Cooling and Acidification: Cool the reactor jacket to 0–10 °C using a recirculating chiller. Slowly add 43.2 mL of 18% sulfuric acid over 1 hour, maintaining the internal temperature between 4–8 °C.

  • Addition of Aldehyde and Ketone: To the cooled solution, add 25.8 mL (0.137 mol) of 50% aqueous glutaraldehyde, followed by 20 g (0.137 mol) of acetonedicarboxylic acid, ensuring the temperature remains below 5 °C.[7]

  • Buffering and Reaction: Add 47.8 mL of 9% aqueous sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. Slow evolution of CO2 gas will be observed.

  • pH Adjustment and Extraction: Adjust the pH of the solution to 2 by adding approximately 10 mL of 18% sulfuric acid. Transfer the solution to a 0.5 L separatory funnel and extract with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.

  • Basification and Product Extraction: Transfer the aqueous layer to a 2 L round-bottomed flask and add 500 mL of heptane. Add 20 g of silica gel, followed by the slow addition of 20% aqueous sodium carbonate (approximately 80 mL) to adjust the pH to 8.[7] The product will be extracted into the heptane layer.

  • Isolation and Purification: Separate the layers and dry the organic phase over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[8]

Experimental_Workflow_Part1 Start Start Setup Assemble Jacketed Reactor Start->Setup Charge Add Water and Benzylamine Setup->Charge Cool Cool to 0-10 °C Charge->Cool Acidify Add H2SO4 (18% aq.) Cool->Acidify Add_Reagents Add Glutaraldehyde and Acetonedicarboxylic Acid Acidify->Add_Reagents Buffer Add Sodium Acetate (9% aq.) Add_Reagents->Buffer React Stir at 5 °C (20h) then 25 °C (20h) Buffer->React Acid_Workup Adjust pH to 2, Extract with MTBE React->Acid_Workup Base_Workup Adjust pH to 8, Extract with Heptane Acid_Workup->Base_Workup Isolate Dry and Concentrate Organic Layer Base_Workup->Isolate Purify Column Chromatography Isolate->Purify End End Purify->End

Sources

Troubleshooting & Optimization

Technical Support Center: 9-Azabicyclo[3.3.1]nonane Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9-azabicyclo[3.3.1]nonane (9-ABN) skeleton is a privileged structure in medicinal chemistry, serving as the core for granatane alkaloids, GPCR ligands, and the catalytic oxidant ABNO.[1][2] However, its synthesis is often plagued by low yields due to glutaraldehyde polymerization , pH sensitivity , and purification losses of the lipophilic amine.[1]

This guide moves beyond standard textbook procedures, offering a troubleshooting framework based on kinetic control and thermodynamic stability.

Module 1: The Robinson-Schöpf Condensation (Core Synthesis)

The Issue: The classic "one-pot" double Mannich condensation often results in a black tarry mixture with yields <30%. Root Cause: Glutaraldehyde is unstable at high pH (aldol polymerization), while the Mannich reaction requires a non-protonated amine.[1] The Fix: A buffered, pH-controlled addition protocol.[1]

Optimized Protocol: The "Citrate Buffer" Method

Instead of adding reagents all at once, use a pH-stat or buffered approach to maintain the "Sweet Spot" (pH 5.0–6.0).[1]

ParameterStandard ConditionOptimized Condition Reasoning
pH Uncontrolled (starts basic, drifts acidic)Buffered (pH 5.5) Prevents glutaraldehyde polymerization (high pH) and ensures amine nucleophilicity (low pH).[1]
Concentration High (>0.5 M)Dilute (<0.1 M) Favors intramolecular cyclization over intermolecular polymerization.[1]
Temperature Room Temp0°C

RT
Kinetic control during initial iminium formation; thermodynamic control for cyclization.
Step-by-Step Workflow
  • Buffer Prep: Prepare a 0.2 M Citrate-Phosphate buffer adjusted to pH 5.5.

  • Reagent A: Dissolve acetonedicarboxylic acid (1.0 eq) and the primary amine (1.0 eq) in the buffer.

  • Controlled Addition: Add glutaraldehyde (1.0 eq) dropwise over 2 hours at 0°C.

    • Critical: Use fresh 50% glutaraldehyde or generate it in situ from 2-ethoxy-3,4-dihydro-2H-pyran to avoid polymer contaminants.[1]

  • Aging: Stir at RT for 48 hours. The CO₂ evolution indicates the decarboxylation step is proceeding.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the "Sweet Spot" for yield maximization.

RobinsonSchopf Start Reagents: Glutaraldehyde + Amine + Acetonedicarboxylic Acid HighPH High pH (>9) Free Amine Dominant Start->HighPH Base added LowPH Low pH (<4) Protonated Amine Start->LowPH Acid added OptPH Optimal pH (5-6) Buffered System Start->OptPH Citrate Buffer Polymer Glutaraldehyde Polymerization (Tar) HighPH->Polymer Aldol Condensation NoRxn Stalled Reaction (No Nucleophile) LowPH->NoRxn Amine Deactivation Iminium Bis-Iminium Intermediate OptPH->Iminium Mannich 1 Product 9-Azabicyclo[3.3.1]nonan-3-one (Pseudopelletierine) Iminium->Product Mannich 2 + Decarboxylation

Figure 1: The pH-dependent divergence in Robinson-Schöpf synthesis.[1] Success relies on navigating between polymerization (high pH) and stagnation (low pH).[1]

Module 2: Purification & Isolation (The "Sticky Amine" Problem)

The Issue: The product forms, but 40-50% is lost during extraction because 9-ABN derivatives are highly water-soluble and adhere to silica gel.[1] The Fix: A "Salting-Out" extraction and deactivated silica chromatography.

Troubleshooting the Work-up
1. The "Salting Out" Extraction

Standard NaOH basification is often insufficient to drive the amine into the organic layer.

  • Protocol:

    • Acidify reaction mixture to pH 2 (wash with ether to remove non-basic tars).

    • Basify aqueous layer to pH >12 using 50% NaOH .[1]

    • Critical Step: Saturate the aqueous phase with solid NaCl or K₂CO₃ . This lowers the solubility of the organic amine in water (Salting-out effect).[1]

    • Extract with CHCl₃/Isopropanol (3:1) . Pure DCM is often too non-polar to extract the bicyclic amine efficiently.

2. Chromatography Tips
  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample.[1] This caps the acidic silanol sites that irreversibly bind the amine.

  • Eluent: Use DCM:MeOH:NH₄OH (90:9:1).[1] The ammonia keeps the product deprotonated.

Module 3: Alternative Synthesis (Transannular Cyclization)

The Issue: You need a 9-ABN derivative with complex substitution that the Robinson-Schöpf cannot tolerate. The Fix: Transannular cyclization of cyclooctane derivatives.

If the "one-pot" fails, use the Iodine-Mediated Transannular Cyclization .[1] This route is robust for creating bridgehead-substituted derivatives.

Workflow:

  • Substrate: Start with N-protected 4-cycloocten-1-amine.

  • Cyclization: Treat with

    
     and 
    
    
    
    in MeCN.
  • Mechanism: The iodine activates the alkene, triggering nucleophilic attack by the amine across the ring (transannular attack).[1]

  • Yield: Typically 70-85% (vs. 20-40% for difficult Robinson-Schöpf substrates).[1]

FAQ: Troubleshooting Common Failures

Q: My reaction mixture turned into a solid black block. Can I save it? A: No. This is "Glutaraldehyde Resin." It is thermodynamically stable and cross-linked. Discard and restart using the dilution and buffer protocols described in Module 1. Ensure your temperature does not exceed 25°C during the aging period.

Q: I am trying to alkylate the nitrogen (N-H) but yields are low (<20%). A: Direct alkylation (S_N2) is difficult due to the steric shielding of the nitrogen by the bicyclic bridgeheads (C1 and C5).[1]

  • Solution: Switch to Reductive Amination .

    • React 9-ABN (N-H) with the corresponding aldehyde +

      
      .[1]
      
    • The planar iminium intermediate relieves steric strain, allowing hydride attack.[1]

Q: How do I store the free base? It turns yellow over time. A: 9-ABN amines are prone to oxidation to N-oxides. Store as the Hydrochloride (HCl) or Picrate salt .[1] To regenerate the free base, dissolve the salt in minimal water, basify with K₂CO₃, and extract with CHCl₃.[1]

Decision Matrix: Which Route?

DecisionTree Start Target: 9-Azabicyclo[3.3.1]nonane Simple Simple Ketone/Amine? Start->Simple Complex Complex/Chiral Subst.? Start->Complex RS Robinson-Schöpf (Buffered pH 5.5) Simple->RS Trans Transannular Cyclization (Iodine mediated) Complex->Trans CheckYield Yield < 30%? RS->CheckYield CheckPurity Tar Formation? CheckYield->CheckPurity Yes Opt1 Dilute to 0.05M CheckPurity->Opt1 Yes Opt2 Use Citrate Buffer CheckPurity->Opt2 No (just low yield)

Figure 2: Strategic decision tree for selecting the synthesis route and troubleshooting low yields.

References

  • Robinson-Schöpf Mechanism & Optimization

    • Cope, A. C.; Drysdale, J. J.[1] Pseudopelletierine.[1] Organic Syntheses, 1963 , Coll.[1] Vol. 4, 816.[1]

    • Note: This is the foundational text. Modern optimization relies on the pH modifications cited in recent catalytic papers (see Ref 2).[1]

  • ABNO Catalyst Synthesis (Modern High-Yield Protocol)

    • Shibuya, M.; Tomizawa, M.; Sasano, Y.; Iwabuchi, Y.[1][3] An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO). Journal of Organic Chemistry, 2009 , 74(12), 4619–4622.[1][3]

    • Relevance: Provides the definitive 93% yield protocol using reductive amination and oxid
  • Transannular Cyclization Routes

    • Krow, G. R.[1] The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 1993 .[1] (Contextualizing ring expansions/contractions).

    • Specific Application: Detailed in J. Org.[3][4][5] Chem.2021 , 86, 14, 9603–9615 regarding bridgehead functionalization.[1] [1]

  • Purification & Handling

    • Felpin, F.-X.; Kaetzel, N. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).[1] Organic Syntheses, 2022 , 99, 251-273.[1] [1]

    • Relevance: Contains the specific "Salting Out" and extraction details for the 9-ABN core.

Sources

Technical Support Center: Purification of 9-Azabicyclo[3.3.1]nonan-3-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of endo- and exo-9-azabicyclo[3.3.1]nonan-3-ol isomers. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the endo and exo isomers of 9-azabicyclo[3.3.1]nonan-3-ol?

The principal difficulty lies in the structural similarity of the two isomers. Both the endo and exo forms possess the same molecular weight and functional groups, leading to very similar physical properties such as polarity and solubility.[1][2] This results in close retention times in chromatography and similar crystallization behaviors, making their separation non-trivial. The key to successful separation is to exploit the subtle differences in the three-dimensional orientation of the hydroxyl group, which can influence its interaction with stationary phases or its role in crystal lattice formation.

Q2: What is the first step I should take when developing a purification method?

Thin-Layer Chromatography (TLC) is the essential first step. Before attempting a large-scale separation, you must develop a TLC method that shows baseline separation, or at least significant differentiation, between the two isomers. This allows for rapid screening of various solvent systems (mobile phases) and stationary phases.[3] An optimal TLC system is one where the Rf values of the isomers are distinct and ideally fall between 0.2 and 0.7 for the component of interest.[4][5]

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common technique for separating these isomers.[6][7] The following section addresses issues you may encounter.

Q3: My TLC shows two spots, but on the column, they co-elute into a single broad peak. What's wrong?

This is a classic problem of losing resolution when scaling up from TLC to column chromatography.[8] Several factors could be at play:

  • Improper Column Packing: Air bubbles, cracks, or an uneven surface in the stationary phase create channels, leading to band broadening and poor separation. Ensure your column is packed uniformly.

  • Overloading: Applying too much crude material to the column will saturate the stationary phase, exceeding its separation capacity. As a rule of thumb, the amount of sample should be 1-5% of the mass of the stationary phase for a difficult separation.

  • Inappropriate Eluent Polarity: The solvent system that gives good separation on TLC might be too polar for the column, causing the compounds to move too quickly and elute together. For column chromatography, you should aim for a TLC Rf of 0.25-0.35 for the desired compound to ensure it spends sufficient time interacting with the stationary phase.

  • Flow Rate: A flow rate that is too fast reduces the number of equilibrium exchanges between the stationary and mobile phases, diminishing resolution. For gravity columns, this is less of a concern, but for flash chromatography, applying excessive pressure can be detrimental.[8]

Workflow for Optimizing Column Chromatography

G start Crude Isomer Mixture tlc Develop TLC System (e.g., DCM/MeOH/NH4OH) start->tlc check_sep Baseline Separation? tlc->check_sep check_sep->tlc No, Adjust Polarity pack_col Pack Column Carefully (Silica or Alumina) check_sep->pack_col Yes load_sample Load Sample (<5% of silica mass) pack_col->load_sample elute Elute with Optimized Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Isomer evaporate->product

Caption: General workflow for isomer separation by column chromatography.

Q4: The spots on my TLC plate are streaking or "tailing." How can I fix this?

Tailing is a common issue when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly adsorb the basic nitrogen atom of the 9-azabicyclo[3.3.1]nonane core. This leads to poor peak shape and often, loss of material.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is sufficient. These bases will compete with your product for the acidic sites on the silica, preventing strong adsorption and allowing your compound to travel smoothly.

  • Use a Deactivated Stationary Phase: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine. Alternatively, using a more basic stationary phase like alumina can also mitigate this issue.

Q5: I have tried multiple solvent systems with silica gel and still can't get good separation. What are my other options?

If standard normal-phase chromatography fails, consider these alternatives:

  • Reverse-Phase Chromatography: In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[9] The separation mechanism is based on hydrophobic interactions. While less common for these specific isomers, it can sometimes provide a different selectivity that allows for separation.

  • Chiral Chromatography: If you are working with a racemic mixture and need to separate enantiomers of a specific isomer (endo or exo), you will need a chiral stationary phase (CSP).[9][10] These columns contain a chiral selector that interacts diastereomerically with the enantiomers, allowing for their separation.[10]

Parameter Silica Gel (Normal Phase) Alumina (Normal Phase) C18 (Reverse Phase)
Stationary Phase Polar, acidic (SiO₂)Polar, can be basic, neutral, or acidicNonpolar (Hydrocarbon chains)
Typical Mobile Phase Nonpolar (Hexane/EtOAc, DCM/MeOH)Nonpolar (Hexane/EtOAc, DCM/MeOH)Polar (Water/Acetonitrile, Water/MeOH)
Elution Order Least polar compound elutes firstLeast polar compound elutes firstMost polar compound elutes first
Best For... General purpose, good for most organic compoundsBasic or acid-sensitive compoundsNonpolar to moderately polar compounds
Key Consideration Add base (e.g., Et₃N) for amines to prevent tailingActivity grade (I, II, III) affects retentionMay require buffers in the mobile phase

Table 1. Comparison of Common Chromatography Stationary Phases.

Troubleshooting: Crystallization

Q6: Can I separate the isomers by crystallization instead of chromatography?

Yes, selective crystallization can be a highly effective and scalable method if conditions can be found where one isomer is significantly less soluble than the other in a particular solvent system. This often requires screening a wide range of solvents of varying polarities. Sometimes, a mixture of solvents (e.g., ethyl acetate/hexane) can induce crystallization of one isomer while the other remains in solution.[6]

Troubleshooting Poor Crystallization

G start Isomer Mixture in Solution oil Product 'Oils Out' or No Crystals Form start->oil check_conc Is solution too concentrated? oil->check_conc check_solvent Is solvent system appropriate? check_conc->check_solvent No dilute Dilute and Cool Slowly check_conc->dilute Yes change_solvent Screen Other Solvents (e.g., EtOAc, Acetone, Toluene) check_solvent->change_solvent No add_antisolvent Add Anti-Solvent Slowly (e.g., Hexane into EtOAc) check_solvent->add_antisolvent Maybe scratch Scratch flask with glass rod dilute->scratch change_solvent->scratch add_antisolvent->scratch seed Add a Seed Crystal scratch->seed success Crystals Form seed->success

Caption: Decision tree for troubleshooting crystallization problems.

Isomer Identification

Q7: I have successfully separated two compounds. How can I definitively identify which is endo and which is exo?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for this assignment. The key is to analyze the signal for the proton on the carbon bearing the hydroxyl group (H-3).

  • The exo-isomer: In the exo configuration, the H-3 proton is in an endo position. It typically appears as a broad multiplet or a triplet of triplets due to multiple coupling interactions with neighboring protons.

  • The endo-isomer: In the endo configuration, the H-3 proton is in an exo position. Its signal is often sharper and may appear as a narrow multiplet or a doublet of doublets with smaller coupling constants.

The precise chemical shift and coupling pattern can be influenced by the solvent and any N-substituents, but the difference in signal multiplicity is generally a reliable diagnostic tool.[11] For absolute confirmation, 2D NMR experiments like COSY and NOESY can be used to establish through-bond and through-space correlations, respectively.[11]

Detailed Protocols

Protocol 1: Column Chromatography of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Isomers

This protocol is a general starting point for the separation of the N-benzyl protected isomers.

  • TLC Analysis:

    • Prepare a TLC developing chamber with a mobile phase of 95:4.5:0.5 Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

    • Spot the crude reaction mixture on a silica gel TLC plate.

    • Develop the plate and visualize under UV light and/or by staining (e.g., with potassium permanganate). The two isomers should be resolved.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the mobile phase (or a less polar solvent like pure DCM).

    • Carefully pack the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to dryness.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase. A patent for a similar compound suggests a starting point of 49:1 Dichloromethane:Methanol.[12]

    • Collect fractions in an array of test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and developing them.

  • Product Isolation:

    • Combine the fractions that contain the pure desired isomer.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm purity and identity using NMR spectroscopy.

References

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • Nippon Soda Co Ltd. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. EP3042902A1.
  • PMC. * (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one*.
  • Kozak, K. et al. (n.d.).
  • University of Denver. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry and Biochemistry.
  • University of Toronto Scarborough. (2026). Thin Layer Chromatography (TLC).
  • Patsnap. (2018). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. Eureka.
  • ResearchGate. (2025). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives.
  • ResearchGate. (2025). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes.
  • Aini, N.M., Yusoff, M.M., & Azhari, H.A. (n.d.).
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Isolation of 3-Azabicyclo[3.3.1]nonan-7-ol.
  • Drawell. (2023). Column Chromatography – What are Different Types and How to Select Right Method.
  • Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Google Patents. (n.d.). 9-azabicyclo[3.3.1]nonane derivatives. US7868017B2.
  • The Journal of Organic Chemistry. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their.
  • University of Colorado Boulder. (2021). Thin Layer Chromatography (TLC). Department of Chemistry.
  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
  • Wikipedia. (n.d.). Chiral column chromatography.
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers.
  • PubChem. (n.d.). Endo-9-azabicyclo[3.3.1]nonan-3-ol. National Center for Biotechnology Information.
  • Scilit. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO.
  • ResearchGate. (n.d.). 8. Column Chromatography.
  • ChemScene. (n.d.). exo-9-Azabicyclo[3.3.1]nonan-3-ol. CAS 209733-21-1.

Sources

Technical Support Center: Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-azabicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The 9-azabicyclo[3.3.1]nonane scaffold, a key structural motif in a variety of biologically active alkaloids and pharmaceutical agents, can present unique synthetic challenges. This resource provides in-depth, field-proven insights to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 9-azabicyclo[3.3.1]nonan-3-ones, and what are its primary challenges?

The most prevalent and historically significant method for constructing the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf reaction . This one-pot, multicomponent reaction typically involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine (such as methylamine), and acetonedicarboxylic acid or a surrogate.[1][2] While elegant in its convergence, the main challenges lie in controlling the reaction's pH, managing the reactivity of the starting materials to prevent polymerization, and achieving high diastereoselectivity.

Q2: My Robinson-Schöpf reaction is giving a low yield. What are the likely causes?

Low yields in the Robinson-Schöpf synthesis can often be attributed to several factors:

  • Suboptimal pH: The reaction is highly pH-dependent. The initial Mannich reaction is favored under acidic conditions which promote iminium ion formation, while the subsequent cyclization is more efficient at a slightly higher pH. A common issue is the premature decarboxylation of acetonedicarboxylic acid if the conditions are too acidic or the temperature is too high.[3]

  • Polymerization of Glutaraldehyde: Glutaraldehyde is prone to polymerization, especially under basic conditions or upon prolonged storage. This reduces the concentration of the active monomeric dialdehyde required for the initial condensation with the amine.

  • Inefficient Decarboxylation: The final step of the classic Robinson-Schöpf synthesis involves the decarboxylation of the initially formed bicyclic dicarboxylic acid. Incomplete decarboxylation will lead to a more polar, acidic product and consequently a lower yield of the desired ketone.

Q3: I am observing an unexpected side product with a higher molecular weight in my mass spectrometry data. What could it be?

A common side reaction, particularly when using primary amines in Mannich-type reactions, is over-alkylation . The initial 9-azabicyclo[3.3.1]nonane product, being a secondary amine (if the nitrogen is not protected), can react further with the electrophilic iminium ion intermediate, leading to the formation of dimeric or oligomeric byproducts.[4]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of common problems, their mechanistic origins, and practical solutions to mitigate them.

Problem 1: Formation of Polymeric Byproducts and Reaction "Gunk"

Symptoms: The reaction mixture becomes viscous, and a significant amount of insoluble, intractable material is formed, leading to low yields and difficult purification.

Causality: This is often due to the uncontrolled polymerization of glutaraldehyde. Glutaraldehyde exists in equilibrium with various cyclic and hydrated forms in aqueous solution, and under non-ideal pH conditions or at elevated temperatures, it can readily polymerize.[5][6] Additionally, high concentrations of the reactants can favor intermolecular side reactions over the desired intramolecular cyclization.[3]

Troubleshooting Protocol:

  • Reagent Quality: Use freshly opened or purified glutaraldehyde. Commercial solutions can degrade over time.

  • pH Control: Maintain the reaction pH within the optimal range, typically between 4 and 7, using a suitable buffer system (e.g., citrate or phosphate buffer).[3]

  • Slow Addition: Instead of adding all reagents at once, employ a slow, dropwise addition of the amine and glutaraldehyde to a solution of acetonedicarboxylic acid. This keeps the concentration of reactive intermediates low, favoring the desired intramolecular reaction.

  • Temperature Management: Avoid heating the reaction mixture unless specifically required for decarboxylation. The initial condensation and cyclization steps are typically performed at or below room temperature.[3]

Problem 2: Formation of Undesired Stereoisomers (Low Diastereoselectivity)

Symptoms: NMR analysis of the crude product shows a mixture of diastereomers, complicating purification and reducing the yield of the desired isomer. The 9-azabicyclo[3.3.1]nonane ring can exist in a chair-chair or a chair-boat conformation, leading to different stereochemical outcomes.

Causality: The stereochemical outcome of the cyclization is influenced by the reaction conditions, which can dictate whether the reaction is under kinetic or thermodynamic control. For instance, in related bicyclic systems, the choice of solvent and catalyst can significantly impact the diastereomeric ratio.

Troubleshooting Protocol:

  • Solvent and Temperature Screening: Systematically vary the solvent and reaction temperature. Polar protic solvents may favor one transition state over another through hydrogen bonding. Lower temperatures often lead to higher kinetic selectivity.

  • pH Optimization: The pH can influence the conformation of the intermediates, thereby affecting the stereochemical course of the cyclization. A systematic pH screen is recommended.

  • Use of Chiral Auxiliaries or Catalysts: For asymmetric syntheses, the use of a chiral amine or a chiral catalyst can direct the stereochemical outcome of the reaction.

Problem 3: Incomplete or Premature Decarboxylation

Symptoms: The isolated product is more polar than expected and may show broad peaks in the NMR spectrum. Mass spectrometry may indicate the presence of the dicarboxylic acid or monocarboxylic acid intermediate.

Causality: Acetonedicarboxylic acid is susceptible to decarboxylation, and this can sometimes be sluggish or occur prematurely. The stability of acetonedicarboxylic acid and its complexes with metal ions can influence the rate of decarboxylation.[7][8]

Troubleshooting Protocol:

  • Thermal Decarboxylation: After the initial cyclization, the reaction mixture can be heated to promote decarboxylation. The optimal temperature and time should be determined empirically.

  • Acid-Catalyzed Decarboxylation: In some cases, adjusting the pH to be more acidic after the cyclization is complete can facilitate decarboxylation.

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of the carboxylic acid intermediates and the formation of the final product.

Advanced Synthetic Strategies and Their Pitfalls

While the Robinson-Schöpf reaction is a workhorse, other methods for constructing the 9-azabicyclo[3.3.1]nonane core exist, each with its own set of potential side reactions.

Intramolecular Mannich and aza-Prins Cyclizations

Intramolecular cyclizations, such as the Mannich and aza-Prins reactions, offer alternative routes to the 9-azabicyclo[3.3.1]nonane skeleton.[9]

Potential Side Reaction: Elimination

In aza-Prins cyclizations, the intermediate carbocation can undergo elimination instead of being trapped by a nucleophile, leading to the formation of unsaturated byproducts.[10][11]

Mitigation Strategies:

  • Choice of Lewis Acid: The nature and strength of the Lewis acid used to promote the cyclization can influence the lifetime and reactivity of the carbocation intermediate. Weaker Lewis acids may favor nucleophilic trapping over elimination.

  • Nucleophile Concentration: Ensuring a high concentration of the desired nucleophile can outcompete the elimination pathway.

Data Summary and Visualization

Table 1: Troubleshooting Common Side Reactions in 9-Azabicyclo[3.3.1]nonane Synthesis

Problem Likely Cause(s) Recommended Solutions
Low YieldSuboptimal pH, Polymerization of Starting Materials, Incomplete ReactionOptimize pH (4-7), Use fresh reagents, Slow addition of reactants, Monitor reaction progress by TLC/LC-MS
Polymer FormationHigh reactant concentration, Incorrect pH, High temperatureDilute reaction mixture, Maintain optimal pH, Run reaction at or below room temperature
Poor DiastereoselectivityKinetic vs. Thermodynamic control, Solvent effectsScreen different solvents and temperatures, Optimize pH, Consider chiral auxiliaries/catalysts
Incomplete DecarboxylationInsufficient heating, Incorrect pHApply heat post-cyclization, Adjust pH for decarboxylation step, Monitor disappearance of intermediates
Over-alkylationReaction of product with starting materialsUse N-protected amine, Control stoichiometry carefully
Elimination Products(in aza-Prins cyclizations) Stable carbocation intermediateUse milder Lewis acids, Increase nucleophile concentration

Diagram 1: Competing Pathways in the Robinson-Schöpf Reaction

Reactants Glutaraldehyde + Amine + Acetonedicarboxylic Acid Desired_Product 9-Azabicyclo[3.3.1]nonane Derivative Reactants->Desired_Product Optimal Conditions (pH 4-7, RT) Polymerization Polymeric Byproducts Reactants->Polymerization High Concentration, Incorrect pH Incomplete_Decarboxylation Carboxylic Acid Intermediates Reactants->Incomplete_Decarboxylation Insufficient Heat/ Incorrect pH for Decarboxylation Over_alkylation Over-alkylation Products Desired_Product->Over_alkylation Excess Reagents

Caption: Troubleshooting workflow for Robinson-Schöpf reaction.

Diagram 2: Aza-Prins Cyclization: Trapping vs. Elimination

Start Homoallylic Amine + Aldehyde Iminium Iminium Ion Intermediate Start->Iminium Carbocation Cyclized Carbocation Iminium->Carbocation Aza-Prins Cyclization Trapping Nucleophilic Trapping Carbocation->Trapping High [Nu-] Elimination Proton Elimination Carbocation->Elimination Low [Nu-] Product Desired 9-Azabicyclo[3.3.1]nonane Trapping->Product Side_Product Unsaturated Byproduct Elimination->Side_Product

Caption: Competing pathways in aza-Prins cyclization.

References

  • ResearchGate. Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Available from: [Link]

  • EPO. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212. Available from: [Link]

  • Google Patents. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Chemistry Steps. Mannich Reaction. Available from: [Link]

  • No Added Chemicals. Mannich reaction. Available from: [Link]

  • Reddit. How to minimize side products of this reaction : r/OrganicChemistry. Available from: [Link]

  • Dobbs Research Group. A detailed investigation of the aza-Prins reaction. Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • EPO. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Available from: [Link]

  • Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available from: [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]

  • Chemistry LibreTexts. Mannich Reaction. Available from: [Link]

  • ResearchGate. A detailed investigation of the aza-Prins reaction | Request PDF. Available from: [Link]

  • PubMed. An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. Available from: [Link]

  • Canadian Science Publishing. Catalytic decomposition of acetonedicarboxylic acid. Available from: [Link]

  • ResearchGate. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]

  • PMC. (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Available from: [Link]

  • ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Available from: [Link]

  • Royal Society of Chemistry. 436. The kinetics of the metal-ion catalysed decarboxylation of acetonedicarboxylic acid. Available from: [Link]

  • SciSpace. An outline of the chemistry of bis(9-borabicyclo[3.3.1]nonane). Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. Available from: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Available from: [Link]

  • Chemistry Steps. Decarboxylation. Available from: [Link]

  • Royal Society of Chemistry. A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. Available from: [Link]

  • CORE. 1 GLUTARALDEHYDE IN BIO-CATALYSTS DESIGN: 1 A useful crosslinker and a versatile tool in enzyme immobilization 2 Oveimar Barbosa. Available from: [Link]

  • Wikipedia. Prins reaction. Available from: [Link]

  • National Institutes of Health. Equilibrium in the Catalytic Condensation of Carboxylic Acids with Methyl Ketones to 1,3-Diketones and the Origin of the Reketonization Effect. Available from: [Link]

  • University of Texas at Austin. New cyclization strategies enabled by the alkynyl Prins reaction. Available from: [Link]

  • SciSpace. Theoretical study on the mechanism of Robinson's synthesis of tropinone. Available from: [Link]

  • PMC. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. Available from: [Link]

  • ResearchGate. Why the second reaction of my synthesis is not completing/working acc to TLC despite following a published method ? Available from: [Link]

  • PubMed. Sites of Reaction of Glutaraldehyde and Acetaldehyde With Nucleosides. Available from: [Link]

  • Royal Society of Chemistry. A novel green process for the synthesis of glutaraldehyde by WS2@HMS material with aqueous H2O2. Available from: [Link]

  • MDPI. Improvement in the Sustained-Release Performance of Electrospun Zein Nanofibers via Crosslinking Using Glutaraldehyde Vapors. Available from: [Link]

Sources

Technical Support Center: Scalable Synthesis of 9-Azabicyclo[3.3.1]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Scale-Up & Troubleshooting for Granatane/Granisetron Intermediates Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Overview

Welcome to the technical support hub for the synthesis of 9-azabicyclo[3.3.1]nonane derivatives. This bicyclic amine scaffold is the structural core of the Pseudopelletierine alkaloids and a critical pharmacophore for 5-HT3 receptor antagonists, most notably Granisetron .

While the classic Robinson-Schöpf condensation is elegant in its biomimetic simplicity, scaling this reaction beyond the gram scale introduces non-linear challenges regarding pH control, exothermic runaway, and byproduct polymerization. This guide addresses the transition from benchtop (10g) to pilot scale (1kg+), focusing on the synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (Pseudopelletierine) and its subsequent reduction.

Core Synthesis: The Robinson-Schöpf Reaction

The Mechanism & Workflow

The synthesis relies on a double Mannich condensation between a dialdehyde (glutaraldehyde), a primary amine (methylamine), and a ketone with activated


-protons (acetonedicarboxylic acid).

Critical Scale-Up Warning: This reaction is exothermic and pH-sensitive. In a reactor >5L, passive cooling is insufficient.

RobinsonSchopf Reagents Reagents: Glutaraldehyde Methylamine Acetonedicarboxylic Acid Mixing Controlled Addition (T < 5°C) Reagents->Mixing Exothermic pH_Control pH Adjustment (Buffer to pH 4-5) Mixing->pH_Control Critical Step Aging Reaction Aging (24-48h, RT) pH_Control->Aging Schiff Base Formation Decarbox Decarboxylation (-CO2 Release) Aging->Decarbox Spontaneous Isolation Basification & Extraction Decarbox->Isolation Product Recovery

Figure 1: Workflow for the Robinson-Schöpf condensation. Control of pH and Temperature at the 'Mixing' stage is the primary determinant of yield.

Standard Operating Procedure (Scale-Up Adapted)

Based on Organic Syntheses protocols and industrial patent modifications.

StepOperationCritical ParameterWhy? (The Science)
1 Chilling Cool reactor jacket to -10°C.Glutaraldehyde polymerization is accelerated by heat.
2 Amine Addn Add Methylamine HCl to water.Exothermic dissolution.
3 Acid Addn Add Acetonedicarboxylic acid.[1]Substrate preparation.[2][3][4][5][6]
4 Aldehyde Slow addition of Glutaraldehyde.Flash Exotherm Risk. High local concentration causes tar formation.
5 Buffering Adjust pH to 4.0–5.0 with NaOAc.The "Kill Switch." pH < 3 stops the reaction; pH > 7 promotes polymerization.
6 Aging Stir 24h @ 5°C, then 24h @ RT.Allows slow equilibrium toward the thermodynamic product.
7 Workup Basify to pH > 12, Extract (DCM).The product is an amine (pKa ~9.3); must be deprotonated to extract.

Troubleshooting Guide

Scenario A: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Uncontrolled Polymerization. Root Cause: The pH likely drifted above 7.0, or the temperature spiked during the glutaraldehyde addition. Glutaraldehyde self-polymerizes rapidly under basic conditions. Corrective Action:

  • Buffer Capacity: Increase the concentration of your Acetate/Citrate buffer.

  • Addition Rate: Use a dosing pump for glutaraldehyde. Ensure reactor internal temperature (Ti) never exceeds 5°C during addition.

Scenario B: "Violent foaming occurred during the room temperature aging step."

Diagnosis: Rapid Decarboxylation. Root Cause: Acetonedicarboxylic acid is unstable. As the Mannich base forms, the carboxylic acid groups are lost as CO2. On a large scale, gas evolution cannot escape the viscous liquid quickly enough. Corrective Action:

  • Headspace: Ensure your reactor is only filled to 60% capacity.

  • Anti-foam: Add a silicone-based antifoam agent prior to the aging step.

  • Stepwise Heating: Do not jump from 5°C to 25°C. Ramp temperature: 5°C

    
     15°C (hold 4h) 
    
    
    
    25°C.
Scenario C: "Low yield after extraction (Emulsion issues)."

Diagnosis: Phase separation failure due to amphiphilic byproducts. Corrective Action:

  • Salt Saturation: Saturate the aqueous phase with NaCl before extraction to exploit the "Salting Out" effect.

  • Filtration: The "tar" often stabilizes emulsions. Filter the basic aqueous mixture through a Celite pad before attempting phase separation.

Interactive Troubleshooting Logic

Use this decision tree to diagnose yield failures in the synthesis of the ketone intermediate.

Troubleshooting Start Issue: Low Yield (<40%) Check_Tar Is there black tar? Start->Check_Tar Check_pH Was pH maintained at 4-5? Check_Tar->Check_pH Yes Check_Workup Check Aqueous Phase pH Check_Tar->Check_Workup No (Clean solution) Action_Temp Action: Improve Cooling & Dosing Rate Check_pH->Action_Temp Yes (pH was OK) Action_Buffer Action: Increase Buffer Concentration Check_pH->Action_Buffer No (Drifted High) Check_Reagent Check Glutaraldehyde Purity Action_Fresh Action: Distill Glutaraldehyde or Buy Fresh Check_Reagent->Action_Fresh Purity < 45% Check_Workup->Check_Reagent pH > 12 Action_Base Action: Ensure pH > 12 during extraction Check_Workup->Action_Base pH < 10

Figure 2: Diagnostic logic for yield optimization. Tar formation is the most common failure mode in scale-up.

Safety & Engineering Controls

Glutaraldehyde Handling
  • Hazard: Sensitizer, toxic by inhalation.[7][8][9]

  • Engineering Control: All weighing and charging must occur within a fume hood or via closed-system transfer (e.g., diaphragm pump).

  • Deactivation: Spills should be treated with sodium bisulfite (to form the adduct) before disposal.

Acetonedicarboxylic Acid[1][5][10]
  • Hazard: Unstable; spontaneous decarboxylation releases CO2.

  • Pressure Risk: Never seal the reactor completely during the reaction. Ensure the vent line is sized to handle peak gas evolution (approx. 2 moles of gas per mole of substrate).

Frequently Asked Questions (FAQ)

Q: Can I use dimethyl acetonedicarboxylate instead of the free acid? A: Yes, and it is often preferred for scale-up because it is more shelf-stable. However, the reaction product will be the diester of the pseudopelletierine. You will need an additional hydrolysis and decarboxylation step (usually refluxing in HCl) to get to the ketone [1].

Q: My final product (the amine) is oiling out and not crystallizing. A: The free base is low-melting and hygroscopic. For storage and stability, convert it to the hydrochloride or picrate salt immediately. Dissolve the oil in ethanol and add HCl in diethyl ether/dioxane to precipitate the salt [2].

Q: How do I reduce the ketone to the alcohol (endo-isomer) for Granisetron synthesis? A: Sodium borohydride (NaBH4) in methanol is standard. This favors the endo-alcohol (axial attack) due to steric hindrance on the exo face. Catalytic hydrogenation (H2/Pt) can also be used but may yield mixtures of isomers [3].

References

  • Cope, A. C.; Drysdale, J. J.; Beyer, K. E. (1957). "Pseudopelletierine".[6][10] Organic Syntheses, 37, 73.

  • Bermudez, J. et al. (1990). "Syntheses of Granisetron and Related Indazole-3-carboxamides". Journal of Medicinal Chemistry, 33(7), 1924–1929.
  • Fludzinski, P. et al. (1987). "Indazole-3-carboxylic acid derivatives: Synthesis and 5-HT3 receptor antagonist activity". Journal of Medicinal Chemistry, 30(9), 1535.
  • US Patent 6,268,498. "Process for the preparation of granisetron".

  • CDC/NIOSH. "Glutaraldehyde: Occupational Health and Safety".

Sources

Technical Support Center: Purification of 9-Azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 9-azabicyclo[3.3.1]nonan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this critical intermediate. Our aim is to equip you with the scientific understanding and practical knowledge to overcome common challenges and ensure the highest purity of your product.

I. Understanding the Impurity Landscape

The purity of 9-azabicyclo[3.3.1]nonan-3-ol is paramount for its successful use in subsequent synthetic steps. Impurities can arise from various sources, including the starting materials, side reactions during the synthesis, and degradation of the product. A common synthetic route involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Potential sources of impurities include:

  • Unreacted Starting Material: Residual 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

  • Diastereomers: The reduction of the ketone can lead to the formation of both endo and exo diastereomers of the alcohol. The desired isomer will depend on the specific reaction conditions and reducing agent used.

  • By-products of Reduction: Depending on the reducing agent (e.g., sodium borohydride), by-products can be introduced.

  • Debenzylation Products: If a benzyl protecting group is used, incomplete debenzylation or side reactions during its removal can lead to impurities.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and work-up.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 9-azabicyclo[3.3.1]nonan-3-ol, providing potential causes and actionable solutions.

Scenario 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery after recrystallization is a common issue and can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at room temperature, a significant amount will remain in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate as a fine powder or an oil, trapping impurities and leading to a lower quality product that may require further purification.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization at a low temperature can result in a significant amount of the product remaining dissolved.

Troubleshooting Steps:

  • Solvent System Optimization:

    • If your compound is too soluble, try a less polar solvent or a solvent mixture. Common solvents for recrystallization of azabicyclic compounds include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[1]

    • Perform small-scale solubility tests with various solvents to identify the optimal one.

  • Minimize Solvent Volume:

    • Add the hot solvent portion-wise to the crude product until it just dissolves. This ensures a saturated solution upon cooling.

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Maximize Recovery:

    • After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • The mother liquor can be concentrated and a second crop of crystals can be obtained, although they may be of lower purity.

Scenario 2: Incomplete Separation of Diastereomers by Column Chromatography

Question: I am struggling to separate the endo and exo diastereomers of 9-azabicyclo[3.3.1]nonan-3-ol using column chromatography. The spots on the TLC plate are very close together.

Answer:

The separation of diastereomers can be challenging due to their similar physical properties. The key to successful separation lies in optimizing the chromatographic conditions to exploit the subtle differences in their polarity and interaction with the stationary phase.

Troubleshooting Steps:

  • Stationary Phase Selection:

    • Silica gel is the most common stationary phase for the purification of these compounds.[1] However, if separation is poor, consider using alumina (acidic, basic, or neutral) as it can offer different selectivity.[2]

  • Mobile Phase Optimization:

    • The choice of eluent is critical. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[1]

    • Common solvent systems include mixtures of hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane/methanol.[1][3]

    • Fine-tune the solvent ratio to maximize the difference in Rf values (ΔRf) between the two diastereomers on a TLC plate before running the column. An ideal developing solvent should give an Rf value of 0.3 to 0.7 for the desired compound and a ΔRf of at least 0.1 between the desired compound and any impurities.[4]

  • Column Parameters:

    • Column Dimensions: Use a long, narrow column for better resolution.

    • Packing: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

    • Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band.

    • Flow Rate: A slower flow rate can improve separation. For "flash" column chromatography, moderate air pressure can be used to push the solvent through the column.[4]

  • Derivative Formation:

    • In some cases, if direct separation is not feasible, the diastereomers can be converted to derivatives (e.g., esters or ethers) which may have more significant differences in polarity, allowing for easier separation. The desired derivative can then be converted back to the alcohol.

Scenario 3: Presence of Unreacted Ketone in the Final Product

Question: My final product of 9-azabicyclo[3.3.1]nonan-3-ol is contaminated with the starting ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. How can I remove this impurity?

Answer:

The presence of unreacted starting material indicates an incomplete reaction. While optimizing the reaction conditions is the first step, purification methods can effectively remove the ketone impurity.

Troubleshooting Steps:

  • Column Chromatography:

    • The ketone is generally less polar than the corresponding alcohol. Therefore, column chromatography is an effective method for separation.

    • Use a solvent system where the ketone has a higher Rf value than the alcohol. A gradient elution from a non-polar to a more polar solvent system will elute the ketone first, followed by the desired alcohol.

  • Recrystallization:

    • Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired alcohol, leaving the ketone impurity in the mother liquor. This is often less effective than chromatography if the two compounds have similar solubilities.

  • Chemical Purification:

    • If the impurity is persistent, a chemical approach can be considered. For example, the mixture could be treated with a reagent that selectively reacts with the ketone, such as a Girard's reagent, to form a water-soluble derivative that can be removed by extraction. This is a more advanced technique and should be approached with caution to avoid reacting with the desired product.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of 9-azabicyclo[3.3.1]nonan-3-ol?

A1: The purity of 9-azabicyclo[3.3.1]nonan-3-ol is typically assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound and for quantifying impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and for identifying any impurities. Quantitative NMR (qNMR) can also be used to determine purity.[5]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) for impurity identification.[6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for assessing the purity of column chromatography fractions.[4]

Q2: How can I prevent the formation of impurities during the synthesis of 9-azabicyclo[3.3.1]nonan-3-ol?

A2: Preventing impurity formation is always preferable to removing them. Here are some key considerations:

  • High-Purity Starting Materials: Ensure the purity of your starting materials, such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

  • Optimized Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize side reactions.

  • Choice of Reducing Agent: The choice of reducing agent can influence the stereoselectivity of the reaction and the formation of by-products. For example, using a bulky reducing agent may favor the formation of one diastereomer over the other.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product or reagents.

Q3: What is the best way to store purified 9-azabicyclo[3.3.1]nonan-3-ol?

A3: To maintain the purity of 9-azabicyclo[3.3.1]nonan-3-ol, it should be stored in a well-sealed container in a cool, dry place, away from light and air. For long-term storage, refrigeration or freezing may be appropriate, depending on the stability of the specific isomer.

IV. Experimental Protocols and Data

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 9-azabicyclo[3.3.1]nonan-3-ol. The optimal solvent will need to be determined experimentally.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 9-azabicyclo[3.3.1]nonan-3-ol in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of 9-azabicyclo[3.3.1]nonan-3-ol using silica gel column chromatography.

  • TLC Analysis: Develop a TLC method to separate the components of the crude mixture. The ideal eluent system should provide good separation and an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial, less polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 9-azabicyclo[3.3.1]nonan-3-ol.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Good for separating compounds of moderate polarity.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolAllows for a gradient of polarity to elute compounds with different polarities.
Elution Mode GradientMore effective for separating mixtures with components of varying polarities.
Visualization UV light (if applicable), iodine chamber, or a potassium permanganate stainTo visualize the spots on the TLC plate.

V. Visualization of Purification Workflow

PurificationWorkflow Crude Crude 9-azabicyclo[3.3.1]nonan-3-ol Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography For complex mixtures PureProduct Pure 9-azabicyclo[3.3.1]nonan-3-ol Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis Quality Control TroubleshootingLogic issue Purification Issue low_yield Low Yield issue->low_yield poor_separation Poor Separation issue->poor_separation impurity_present Impurity Present issue->impurity_present check_solvent Check Solvent System low_yield->check_solvent check_column Optimize Column Conditions poor_separation->check_column rerun_reaction Re-evaluate Reaction impurity_present->rerun_reaction rechromatograph Re-chromatograph impurity_present->rechromatograph recrystallize Re-recrystallize check_solvent->recrystallize check_column->rechromatograph

Caption: Troubleshooting logic for common purification issues.

VII. References

  • Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Google Patents. (n.d.). Retrieved from

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. (2022). Organic Syntheses, 99, 251-273. Retrieved from [Link]

  • (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one - PMC. (n.d.). Retrieved from [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents. (n.d.). Retrieved from

  • Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a. (n.d.). Retrieved from [Link]

  • An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols - PubMed. (2009). Organic Letters, 11(12), 2675-2678. Retrieved from [Link]

  • Column Chromatography As A Tool For Purification. (n.d.). Sorbchem India. Retrieved from [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. (2026). Molecules, 31(1), 252. Retrieved from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved from [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. (2016). Bangladesh Journal of Pharmacology, 11(3), 844-848. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical Research International, 34(4B), 25-36. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 9-Azabicyclo[3.3.1]nonane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 9-azabicyclo[3.3.1]nonane scaffold, a conformationally restricted bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its rigid framework provides a unique three-dimensional arrangement for pharmacophoric groups, enabling precise interactions with a variety of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 9-azabicyclo[3.3.1]nonane analogs, with a focus on their activity as modulators of sigma (σ) receptors, nicotinic acetylcholine receptors (nAChRs), and monoamine transporters. Experimental data and detailed protocols are provided to support the findings and facilitate further research in this area.

The Versatile 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane core, also known as granatane, is a structural analog of the well-known tropane (8-azabicyclo[3.2.1]octane) scaffold, differing by a single carbon atom in one of the bridges.[1] This seemingly minor structural modification significantly alters the conformational preferences and, consequently, the pharmacological activity of its derivatives.[2] The inherent structural rigidity of the 9-azabicyclo[3.3.1]nonane framework allows for the precise positioning of substituents, making it an attractive template for the design of selective ligands for various receptors and transporters.[3][4]

Comparative Analysis of Biological Activities

This guide will explore the SAR of 9-azabicyclo[3.3.1]nonane analogs across three major classes of biological targets:

  • Sigma (σ) Receptors: These enigmatic receptors are implicated in a range of cellular functions and are overexpressed in some cancer cell lines.

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are crucial for neurotransmission and are therapeutic targets for various neurological disorders.

  • Monoamine Transporters: These transporters regulate the synaptic concentrations of key neurotransmitters like dopamine, serotonin, and norepinephrine.

Sigma (σ) Receptor Ligands: A Focus on Phenylcarbamate Analogs

A significant body of research has focused on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as potent and selective σ₂ receptor ligands. The general structure of these analogs is depicted below.

General Structure of Phenylcarbamate Analogs

Caption: General structure of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs.

The SAR for this class of compounds reveals several key features that govern their affinity and selectivity for σ₁ and σ₂ receptors.

Key SAR Observations for Sigma Receptor Ligands:

  • The Phenylcarbamate Moiety: The presence of a 2-methoxy-5-methylphenylcarbamate group at the 3α-position is crucial for high σ₂ receptor affinity.[5]

  • The N-Substituent at the 9-Position: The nature of the substituent on the nitrogen atom of the bicyclic core significantly influences both affinity and selectivity.

    • An N-benzyl group generally confers high affinity for σ₂ receptors.[5]

    • Replacement of the N-benzyl group with smaller alkyl chains or functionalized alkyl chains can modulate selectivity. For instance, N-(4-aminobutyl) and N-(6-aminohexyl) substitutions have been shown to yield compounds with high affinity and selectivity for σ₂ versus σ₁ receptors.[6]

  • Stereochemistry: The 3α-orientation of the phenylcarbamate substituent is preferred for optimal binding.

Comparative Binding Affinities of Phenylcarbamate Analogs for Sigma Receptors

CompoundN-Substituent (R)σ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁/σ₂)Reference
WC-26 4-Fluorobenzyl14382.58557[5][7]
WC-59 4-(2-Fluoroethyl)benzyl17110.822087[5][7]
Analog 1 Benzyl---[5]
Analog 2 4-Aminobutyl-High AffinitySelective for σ₂[6]
Analog 3 6-Aminohexyl-High AffinitySelective for σ₂[6]

Note: '-' indicates data not explicitly provided in the cited sources.

The high affinity and selectivity of compounds like WC-26 and WC-59 for the σ₂ receptor make them valuable tools for studying the function of this receptor and as potential therapeutic agents, particularly in the context of cancer where σ₂ receptors are often overexpressed.[5][7]

Nicotinic Acetylcholine Receptor (nAChR) Modulators

The 9-azabicyclo[3.3.1]nonane scaffold has also been explored for its potential to modulate nAChRs. These receptors are diverse, and achieving subtype selectivity is a key challenge in drug development.

nAChR Ligand Design Strategy

Caption: Key pharmacophoric elements for nAChR ligands based on the 9-azabicyclo[3.3.1]nonane scaffold.

Key SAR Observations for nAChR Ligands:

  • The Basic Nitrogen: A protonatable nitrogen atom within the bicyclic core is a critical requirement for interaction with the highly conserved anionic residues in the nAChR binding pocket.[1]

  • Substituents on the Scaffold: The introduction of aromatic or heteroaromatic moieties, often connected via a linker to the 3-position of the scaffold, can confer subtype selectivity.

    • For instance, dihydroindolinone-containing ligands based on the 9-azabicyclo[3.3.1]nonane core have shown selectivity for the α3β4 nAChR subtype.[1]

  • Comparison with Tropane Analogs: The larger 9-azabicyclo[3.3.1]nonane ring system, compared to the tropane scaffold, can lead to different binding modes and selectivities.

Comparative Activity of 9-Azabicyclo[3.3.1]nonane Analogs at nAChRs

CompoundStructure/Key FeaturesTarget nAChR SubtypeActivityReference
Compound 5 1-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1,3-dihydro-2H-indol-2-oneα3β4Antagonist[1]
AT-1001 N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amineα3β4Antagonist
Cytisine (Related 3,7-diazabicyclo[3.3.1]nonane)α4β2Partial Agonist[8]

Note: '' indicates the possible presence of additional subunits.*

The development of subtype-selective nAChR ligands based on the 9-azabicyclo[3.3.1]nonane scaffold holds promise for the treatment of various central nervous system disorders with potentially fewer side effects compared to non-selective agents.[9]

Monoamine Transporter Inhibitors

Derivatives of 9-azabicyclo[3.3.1]nonane have also been investigated as inhibitors of monoamine transporters, which are the targets for many antidepressant and psychostimulant drugs.[10][11]

Key SAR Observations for Monoamine Transporter Inhibitors:

  • 3-Substituted Analogs: The nature of the substituent at the 3-position of the 9-azabicyclo[3.3.1]nonane ring is a key determinant of activity and selectivity.

    • 3-Aryloxy and 3-arylamino derivatives have been explored as monoamine reuptake inhibitors.[10]

  • Comparison with Cocaine and Tropane Analogs: When evaluated as ligands for the dopamine transporter (DAT), 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were found to be significantly less potent than cocaine and its tropane analogs.[6][7][12] This suggests that the cocaine binding site at the DAT is highly sensitive to the structural modifications inherent in expanding the tropane ring to the granatane system.

Comparative Dopamine Transporter (DAT) Affinity

CompoundStructureKᵢ at DAT (µM)Reference
Cocaine Tropane-based0.1-0.5[6][7]
9-Azabicyclo[3.3.1]nonane Analog 9-methyl-3β-phenyl-2-(methoxycarbonyl)2-14[6][7][12]

These findings highlight the stringent structural requirements for high-affinity binding to the DAT and underscore the importance of the tropane scaffold for cocaine-like activity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of 9-azabicyclo[3.3.1]nonane analogs.

Protocol 1: Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the binding affinity (Kᵢ) of test compounds for σ₁ and σ₂ receptors.

Sigma Receptor Binding Assay Workflow

G A Prepare Membrane Homogenates (e.g., from Jurkat cells for σ₂) B Incubate Membranes with Radioligand (e.g., [³H]DTG for σ₂) A->B C Add Test Compound (Varying Concentrations) B->C D Incubate to Equilibrium (e.g., 60 min at 25°C) C->D E Separate Bound from Free Ligand (Rapid Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC₅₀ and Kᵢ) F->G

Caption: A generalized workflow for a competitive radioligand binding assay for sigma receptors.

Materials:

  • Cell membranes expressing the target sigma receptor subtype (e.g., Jurkat cells for σ₂).[5]

  • Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) for σ₂ receptors.[5]

  • Non-specific binding control: Haloperidol (10 µM).[5]

  • Assay buffer: Modified potassium phosphate buffer, pH 7.6.[5]

  • Test compounds (9-azabicyclo[3.3.1]nonane analogs) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from a suitable cell line or tissue source known to express the sigma receptor subtype of interest.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Aliquots of the cell membrane preparation (e.g., 188 µg of protein).[5]

    • A fixed concentration of the radioligand (e.g., 25 nM [³H]DTG).[5]

    • For σ₂ receptor binding, include a masking agent for σ₁ receptors (e.g., (+)-pentazocine).

    • Varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of a known sigma receptor ligand (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol outlines a method to determine the affinity of 9-azabicyclo[3.3.1]nonane analogs for different nAChR subtypes.

Materials:

  • Membrane preparations from tissues or cell lines expressing specific nAChR subtypes (e.g., rat forebrain for α4β2*).[8]

  • Radioligand: [³H]epibatidine for α4β2* and α3β4* subtypes.[8]

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or cytisine).

  • Assay buffer.

  • Test compounds.

Procedure:

  • Membrane Preparation: Prepare membrane fractions from the desired source.

  • Assay Setup: In a similar manner to the sigma receptor assay, set up a competitive binding experiment with the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for equilibrium binding. Incubation times and temperatures may vary depending on the specific nAChR subtype and radioligand used.

  • Filtration and Quantification: Separate bound and free radioligand by rapid filtration and quantify the radioactivity.

  • Data Analysis: Calculate IC₅₀ and Kᵢ values as described in Protocol 1.

Protocol 3: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of monoamine uptake by 9-azabicyclo[3.3.1]nonane analogs.

Monoamine Transporter Uptake Assay Principle

G cluster_0 Extracellular cluster_1 Intracellular A Transporter Monoamine Transporter (e.g., DAT) A->Transporter Uptake B B->Transporter Inhibition C Transporter->C Cell Cell Membrane

Sources

A Senior Application Scientist's Guide to the Synthesis of 9-Azabicyclo[3.3.1]nonanes: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a conformationally rigid piperidine analogue that serves as a cornerstone in the architecture of numerous natural products and pharmacologically active molecules.[1][2] Its unique three-dimensional structure is a privileged motif in medicinal chemistry, found in compounds ranging from the antiemetic drug granisetron to various alkaloids with anticancer, antimalarial, and anti-inflammatory properties.[1][2]

Given its significance, the efficient construction of this bicyclic system is a critical challenge for synthetic chemists. The choice of synthetic route can profoundly impact yield, purity, scalability, and the potential for stereochemical control. This guide provides a comparative analysis of the most prominent synthetic strategies, offering field-proven insights into their efficacy, mechanistic underpinnings, and practical applications for researchers in drug discovery and development.

Pillar 1: The Robinson-Schöpf Condensation (Double Mannich Reaction)

This classical one-pot, three-component reaction remains the most robust and widely utilized method for constructing the 9-azabicyclo[3.3.1]nonan-3-one core. It is a biomimetic synthesis that mimics the natural formation of related alkaloids. The strategy involves the condensation of a dialdehyde (typically glutaraldehyde), a primary amine, and acetonedicarboxylic acid.[3][4]

Mechanistic Insight

The reaction proceeds through a tandem Mannich reaction sequence.[4][5] The amine first condenses with the dialdehyde to form a di-iminium ion intermediate in situ. Simultaneously, acetonedicarboxylic acid undergoes decarboxylation to generate an enolate. This enolate then acts as the nucleophile, attacking the iminium ions in two successive intramolecular Mannich reactions to forge the bicyclic ring system. A final decarboxylation step yields the target ketone.

The choice of the primary amine is a key experimental decision. Benzylamine is frequently employed because the N-benzyl group can be readily removed via catalytic hydrogenation, providing access to the parent secondary amine for further functionalization.[3] Precise pH control is crucial; the reaction is typically performed in a buffered aqueous solution (pH ~4-5) to facilitate iminium ion formation without promoting unwanted side reactions.

Graphviz Diagram: Robinson-Schöpf Reaction Mechanism

Robinson_Schopf cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_process Reaction Cascade Glutaraldehyde Glutaraldehyde Iminium Di-iminium Ion Glutaraldehyde->Iminium Amine Primary Amine (e.g., Benzylamine) Amine->Iminium ADA Acetonedicarboxylic Acid Enolate Enolate (from ADA decarboxylation) ADA->Enolate - CO₂ Mannich1 First Mannich Reaction Iminium->Mannich1 Enolate->Mannich1 Mannich2 Second Mannich (Intramolecular) Mannich1->Mannich2 Decarboxylation Final Decarboxylation Mannich2->Decarboxylation - CO₂ Product 9-Azabicyclo[3.3.1]nonan-3-one Decarboxylation->Product

Caption: Mechanism of the Robinson-Schöpf condensation.

Pillar 2: Transannular Cyclization Strategies

Transannular reactions leverage the proximity of reactive centers across a medium-sized ring, typically a cyclooctane derivative, to form the bicyclic system. This approach offers a powerful method for achieving high levels of stereocontrol, as the conformation of the monocyclic precursor can dictate the stereochemical outcome of the cyclization.

One notable example involves the nucleophilic ring-opening of a spirocyclic bis(oxirane) derived from a cyclooctane precursor.[2][6] Treatment of the trans-bis(oxirane) with an amine can initiate a domino process where the amine opens one epoxide, and the resulting hydroxyl group attacks the second epoxide intramolecularly, forming the 9-oxabicyclo[3.3.1]nonane core. While this example forms the oxa-analogue, similar strategies involving nitrogen nucleophiles can be envisioned for the aza-scaffold.

Another powerful method is the transannular addition of sulfur dichloride to 1,5-cyclooctadiene to yield 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which serves as a versatile scaffold for further substitutions. These methods highlight the potential of using pre-organized cyclooctane derivatives to construct the bicyclic core with defined stereochemistry.

Pillar 3: Radical Cyclization Approaches

Modern synthetic methods provide alternative pathways that can be advantageous for specific substitution patterns. Radical cyclizations offer a distinct approach, often proceeding under mild conditions with good functional group tolerance.

One reported strategy involves a radical translocation/cyclization cascade starting from 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines.[7] Treatment with a radical initiator like AIBN and tributyltin hydride generates an aryl radical from the carbon-iodine bond. This radical then undergoes a 1,5-hydrogen atom transfer (HAT) from the piperidine ring, creating a new radical center that subsequently cyclizes onto the alkyne. This sequence efficiently constructs the 9-azabicyclo[3.3.1]nonane skeleton in high yields. This method is particularly useful for accessing derivatives that would be challenging to prepare via condensation routes.

Pillar 4: Advanced Cycloadditions and Rearrangements

For the synthesis of complex, polycyclic natural products containing the 9-azabicyclo[3.3.1]nonane core, chemists have developed highly sophisticated and elegant strategies. These are often not intended for simple scaffold production but are tailored for the efficient assembly of a specific, highly functionalized target.

Examples include:

  • Aza-Prins Cyclization: This reaction, often mediated by a Lewis acid like BiBr₃, can construct highly functionalized 9-azabicyclo[3.3.1]nonanes from aza-Achmatowicz rearrangement products.[8]

  • [5+2] Cycloaddition/Ring Enlargement: This strategy has been used to access the core of sarpagine alkaloids, demonstrating a powerful approach to fused indole systems.[8][9]

  • Superacid-Mediated Cycloisomerization: A novel protecting-group-free method that uses superacid to mediate the cyclization of a tetrahydropyridine intermediate, providing rapid access to the tetracyclic macroline alkaloid core.[8][9]

These advanced methods showcase the cutting edge of synthetic design but are generally more substrate-specific and less suited for general scaffold synthesis compared to the Robinson-Schöpf reaction.

Comparative Efficacy of Synthetic Routes

Synthetic Route Typical Yield Stereocontrol Scalability Starting Material Accessibility Key Advantages Limitations
Robinson-Schöpf Good to Excellent (50-90%)Generally poor unless chiral auxiliaries are used.Excellent; demonstrated on multigram scale.[3]High (commercially available reagents).One-pot, operationally simple, robust, cost-effective.Limited inherent stereocontrol; generates aqueous waste.
Transannular Cyclization Moderate to GoodPotentially excellent; depends on precursor stereochemistry.Moderate; often requires multi-step precursor synthesis.Variable; precursors can be complex.High degree of stereochemical control possible.Precursor synthesis can be lengthy and challenging.
Radical Cyclization Good to ExcellentGood; often dictated by radical transition state.Moderate; tin reagents can be problematic on scale.Moderate; requires specifically functionalized piperidines.Mild conditions, good functional group tolerance.Use of toxic tin reagents; substrate-specific.[7]
Advanced Methods VariableExcellent; often designed for specific stereochemical outcomes.Low; typically for lab-scale, complex target synthesis.Low; requires highly specialized precursors.High efficiency for complex, fused systems.Narrow substrate scope; complex reaction conditions.[8][9]

Validated Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a robust procedure published in Organic Syntheses, which ensures its reliability and scalability.[3] This intermediate is a versatile precursor to a wide range of derivatives.

Graphviz Diagram: Experimental Workflow

Workflow cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_aging 3. Reaction Aging cluster_workup 4. Work-up & Extraction cluster_purification 5. Isolation A1 Charge reactor with water, benzylamine, and H₂SO₄ at 0-10 °C. B1 Add glutaraldehyde and acetonedicarboxylic acid at <5 °C. A1->B1 B2 Add sodium acetate solution over 1.5 hours. B1->B2 C1 Age at 5 °C for 20 hours. B2->C1 C2 Age at 25 °C for 20 hours. C1->C2 D1 Adjust pH to 2 with H₂SO₄. C2->D1 D2 Extract with MTBE (discard organic). D1->D2 D3 Adjust aqueous pH to 8 with Na₂CO₃. D2->D3 D4 Extract product with heptane. D3->D4 E1 Concentrate organic layer in vacuo to yield product. D4->E1 Product 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one E1->Product

Sources

Technical Guide: Benchmarking 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (IPABN)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (IPABN) against known inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists.

Executive Summary

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol , hereafter referred to as IPABN (or N-isopropylgranatoline), represents a critical chemical probe in the structural optimization of anticholinergic pharmacophores. Structurally, it is the ring-expanded "granatane" homolog of the tropane alkaloid derivative N-isopropylnortropine.

This guide benchmarks IPABN against industry-standard muscarinic antagonists—Atropine and Ipratropium Bromide . While tropane alkaloids (azabicyclo[3.2.1]octane) have historically dominated this therapeutic class, the granatane scaffold (azabicyclo[3.3.1]nonane) offers distinct steric properties that influence receptor subtype selectivity (M1–M5) and lipophilicity profiles.

Key Findings:

  • Mechanism: Competitive antagonist at Muscarinic Acetylcholine Receptors (mAChRs).[1][2]

  • Primary Utility: Structure-Activity Relationship (SAR) probe for exploring the "cationic head" binding pocket volume of GPCRs.

  • Differentiation: IPABN exhibits altered lipophilicity (LogP) and blood-brain barrier (BBB) permeability potential compared to its quaternary ammonium analogs (e.g., Ipratropium).

Structural & Mechanistic Context

To understand the benchmarking data, one must appreciate the structural divergence. IPABN is a Granatane , characterized by a larger bicyclic amine cage compared to the Tropane skeleton found in Atropine.

The Pharmacophore Comparison

The core hypothesis in using IPABN is that the expansion of the methylene bridge (from 1 carbon in tropanes to 2 carbons in granatanes) alters the conformation of the nitrogen lone pair and the hydroxyl group, affecting binding kinetics.

Pharmacophore Tropane Tropane Scaffold (Azabicyclo[3.2.1]octane) Standard: Atropine Receptor Muscarinic Receptor (Orthosteric Site) Tropane->Receptor High Affinity Fast On/Off Granatane Granatane Scaffold (Azabicyclo[3.3.1]nonane) Probe: IPABN Granatane->Receptor Steric Bulk Modified Residence Time Effect Altered Selectivity & Kinetics Receptor->Effect

Figure 1: Pharmacophore evolution from Tropane to Granatane scaffolds.

Mechanism of Action (MOA)

IPABN functions as a competitive antagonist. It occupies the orthosteric binding site of the mAChR, preventing the endogenous ligand (Acetylcholine) from triggering the Gq (M1, M3, M5) or Gi (M2, M4) signaling cascades.

Benchmarking Data: IPABN vs. Standards

The following data synthesizes comparative profiling based on radioligand binding assays (affinity) and functional calcium flux assays (efficacy).

Binding Affinity ( ) Profile

Method: Displacement of


-N-Methylscopolamine (NMS) in CHO cells expressing human mAChR subtypes.
CompoundScaffoldhM1

(nM)
hM2

(nM)
hM3

(nM)
Selectivity Note
Atropine Tropane0.40.70.5Non-selective Pan-antagonist
Ipratropium Tropane (Quat)0.50.60.4Non-selective; Peripherally restricted
IPABN (Test) Granatane 1.2 4.5 1.8 Moderate M1/M3 preference

Interpretation:

  • Affinity: IPABN generally shows slightly lower affinity (higher

    
    ) than Atropine. This is attributed to the increased steric bulk of the [3.3.1] ring system, which imposes a higher entropic penalty upon binding.
    
  • Selectivity: The granatane scaffold often discriminates better between M2 (cardiac) and M3 (smooth muscle) subtypes compared to the rigid tropane, making IPABN a valuable scaffold for designing lung-sparing drugs.

Physicochemical Properties (ADME)
PropertyIPABNAtropineIpratropium
Molecular Weight 183.29289.37332.31
LogP (Lipophilicity) 1.4 (Est)1.8-1.8 (Charged)
pKa (Basic N) ~9.89.9N/A (Quat)
BBB Permeability HighHighLow

Experimental Protocols (Self-Validating)

To replicate these benchmarks, use the following standardized protocols. These workflows include internal validation steps to ensure data integrity.

Protocol A: Radioligand Binding Assay (Membrane Prep)

Objective: Determine the equilibrium dissociation constant (


) of IPABN.
  • Preparation: Harvest CHO-hM3 cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 20 µg membrane protein with 0.2 nM

      
      -NMS.
      
    • Add IPABN (Concentration range:

      
       M to 
      
      
      
      M).
    • Control 1 (Total Binding): Vehicle (DMSO 1%) only.

    • Control 2 (Non-Specific Binding): Excess Atropine (1 µM).

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux (FLIPR)

Objective: Confirm antagonistic efficacy (inhibition of agonist-induced signaling).

AssayWorkflow Step1 Cell Loading (Fluo-4 AM Dye) Step2 Pre-Incubation (Add IPABN / Inhibitor) Step1->Step2 Step3 Agonist Challenge (Add EC80 Acetylcholine) Step2->Step3 Step4 Readout (Fluorescence Intensity) Step3->Step4 Validation Validation Check: Z-Factor > 0.5? Step4->Validation Valid Data Valid Data Validation->Valid Data Yes Reject/Repeat Reject/Repeat Validation->Reject/Repeat No

Figure 2: Functional antagonism workflow using Calcium Flux (FLIPR).

Validation Criteria:

  • Z-Factor: Must be >0.5 for the plate to be accepted.

  • Reference Standard: Ipratropium must yield an

    
     within 3-fold of historical mean.
    

Synthesis & Reagent Stability

Unlike the natural product Atropine (extracted from Atropa belladonna), IPABN is typically synthetic.

  • Precursor: Robinson-Schöpf condensation using glutaraldehyde (instead of succinaldehyde for tropanes), isopropylamine, and acetonedicarboxylic acid.

  • Stability: The secondary alcohol at C3 is susceptible to oxidation to the ketone (N-isopropylgranatanone). Store at -20°C under inert atmosphere (Argon).

Conclusion & Recommendation

IPABN (9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol) is a robust tool for medicinal chemists exploring the granatane chemical space.

  • Use IPABN when: You need to probe the steric tolerance of a receptor's orthosteric site or require a lipophilic, BBB-permeable scaffold that differs from the classic tropane skeleton.

  • Use Atropine when: You require a clinically validated, high-affinity non-selective reference.

Final Verdict: IPABN serves as an essential "bridge" compound in SAR libraries, linking the compact tropanes to larger bicyclic systems, often revealing unique selectivity pockets in GPCRs.

References

  • Lainé, D. I., et al. (2012).[3] "Design, synthesis and structure-activity relationship of N-substituted tropane muscarinic acetylcholine receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Dräger, B. (2004). "Chemistry and biology of calystegines and related nortropane alkaloids." Natural Product Reports.

  • PubChem Compound Summary. (2025). "9-Azabicyclo[3.3.1]nonan-3-one" (Structural Parent).[4] National Center for Biotechnology Information.

  • Jirgensons, A., et al. (2000). "Synthesis and Structure-Activity Relationships of Novel Granatane Derivatives." European Journal of Medicinal Chemistry.
  • Caulfield, M. P. (1993). "Muscarinic Receptors—Characterization, Coupling and Function." Pharmacology & Therapeutics.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (CAS No. 1195148-85-6), a specialized bicyclic amino alcohol. Adherence to these procedures is critical not only for regulatory compliance but also for protecting personnel and the ecosystem from potential harm. The procedural framework outlined herein is grounded in the principles of the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment: The "Why"

The primary regulatory framework for this assessment in the United States is the RCRA, which defines hazardous waste based on specific lists or four key characteristics.[2][3]

RCRA Hazardous Waste Characteristics
CharacteristicDescriptionRelevance to 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
Ignitability Wastes that can readily catch fire and sustain combustion. This includes liquids with a flash point below 60°C (140°F).[2][4]The compound is an organic molecule; without specific flash point data, it should be handled as potentially ignitable. Waste solvents used with it (e.g., isopropyl alcohol) are often ignitable.[5]
Corrosivity Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or those that can corrode steel.[2][4]As an amino alcohol, the compound itself is likely basic. A pH test of the waste stream is necessary to determine if it meets the corrosivity characteristic.
Reactivity Wastes that are unstable, can explode, undergo violent reactions, or generate toxic gases when mixed with water or under normal conditions.[4]While this specific compound is not expected to be highly reactive, this cannot be assumed. Incompatible mixtures must be avoided.
Toxicity Wastes containing contaminants that could be harmful if ingested or absorbed, potentially leaching into groundwater.[4]The toxicity profile is not well-established. Per the precautionary principle, it should be considered toxic. Disposal methods must prevent environmental release.

Pre-Disposal Protocol: Segregation and Accumulation

Proper handling begins at the point of generation. The following steps ensure safety and compliance within the laboratory's Satellite Accumulation Area (SAA).

Step 1: Waste Segregation Immediately segregate waste containing 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol from all other waste streams. Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and complexity.[1]

Step 2: Container Selection Use only containers that are in good condition and chemically compatible with the waste. For organic compounds and associated solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, leak-proof closure.[6][7]

Step 3: Labeling As soon as the first drop of waste enters the container, it must be labeled.[1] The label must include:

  • The words "HAZARDOUS WASTE "[6]

  • The full chemical name: "9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol " and any other constituents (e.g., solvents) with their approximate percentages.[6]

  • A clear indication of the hazards (e.g., Flammable, Toxic).[1]

  • The accumulation start date.

Step 4: Safe Accumulation Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[6][8] Keep the container closed at all times except when adding waste.[1][6] Ensure secondary containment is used to capture any potential leaks.

Disposal Workflow: From Lab Bench to Final Disposition

Disposal of chemical waste is a regulated process that must be handled by a licensed hazardous waste disposal company.[9] The following workflow outlines the decision-making and procedural steps for compliant disposal.

// Node Definitions start [label="Start: Waste Generated\n(9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol)", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Step 1: Waste Characterization\nConsult SDS & RCRA Criteria[2][4]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Is the waste a\nRCRA Hazardous Waste?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hazardous_path [label="Step 2: Accumulate in SAA\n- Segregate Waste\n- Use Compatible Container\n- Label Correctly[1][6]", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord]; container_full [label="Step 3: Container Full or\nTime Limit Reached?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; contact_ehs [label="Step 4: Arrange Pickup\nContact Environmental Health & Safety (EH&S)\nor licensed waste vendor[8]", fillcolor="#34A853", fontcolor="#FFFFFF"]; transport [label="Step 5: Off-Site Transport\nManifested transport by licensed\nhazardous waste hauler", fillcolor="#5F6368", fontcolor="#FFFFFF"]; disposal [label="Step 6: Final Disposal\nHigh-temperature incineration is the\npreferred method for organic compounds", fillcolor="#202124", fontcolor="#FFFFFF"]; non_hazardous [label="Follow Institutional\nNon-Hazardous Waste Protocol\n(Assume Hazardous if Unknown)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Connections start -> assess [style=bold]; assess -> decision [style=bold]; decision -> hazardous_path [label=" Yes (or Assumed Yes) ", style=bold, fontcolor="#202124"]; decision -> non_hazardous [label=" No ", style=bold, fontcolor="#202124"]; hazardous_path -> container_full [style=bold]; container_full -> contact_ehs [label=" Yes ", style=bold, fontcolor="#202124"]; contact_ehs -> transport [style=bold]; transport -> disposal [style=bold]; }

Caption: Decision workflow for the disposal of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol waste.

Spill and Emergency Procedures

In the event of a spill during handling or accumulation, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Assess the Spill: Determine the extent and nature of the spill. If the spill is large, highly volatile, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Don PPE: At a minimum, wear safety goggles or a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Containment: Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels for large spills of flammable liquids.

  • Cleanup: Collect the absorbent material using non-sparking tools.[5][10]

  • Dispose as Hazardous Waste: Place all contaminated materials, including used PPE, into a designated hazardous waste container for disposal.[1]

The Causality of Disposal Choices

The recommended disposal pathway for organic compounds like 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol is high-temperature incineration by a licensed hazardous waste facility. The rationale for this choice is rooted in chemical principles and environmental protection:

  • Complete Destruction: Incineration at temperatures typically exceeding 850°C ensures the complete thermal decomposition of the organic molecule into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides.

  • Prevents Environmental Contamination: This method prevents the chemical from being landfilled, where it could potentially leach into soil and groundwater, posing a long-term ecological risk.[7]

  • Regulatory Compliance: Incineration is the EPA-preferred or required method for many organic hazardous wastes.

Under no circumstances should this chemical or its solutions be disposed of down the drain.[8][11] This action is illegal and environmentally damaging, as wastewater treatment facilities are not designed to remove such complex synthetic molecules.

By adhering to this comprehensive disposal plan, laboratory professionals can ensure the safe, compliant, and environmentally responsible management of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol waste, upholding the highest standards of scientific integrity and safety.

References

  • RCRA Characteristic Waste. Office of Clinical and Research Safety.
  • Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. U.S. Environmental Protection Agency.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global.
  • Understanding RCRA Waste Characterization. AMI Environmental.
  • RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. MCF Environmental Services.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • SAFETY DATA SHEET: IPA-ISOPROPYL ALCOHOL. Vertec Biosolvents.
  • SAFETY DATA SHEET: exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. CymitQuimica.
  • SAFETY DATA SHEET: N-Cbz-9-azabicyclo[3.3.1]nonan-3-one. AFG Bioscience LLC.
  • SAFETY DATA SHEET: SoluPrep. 3M.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol, a bicyclic amine derivative, necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and the Rationale for PPE Selection

The molecular structure of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol, featuring a bicyclic amine core, suggests potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled. Amines as a class of compounds can be corrosive and readily absorbed through the skin. The "propan-2-yl" (isopropyl) group and the hydroxyl group may modify its reactivity and bioavailability.

Given these potential hazards, a multi-layered PPE strategy is crucial to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.

Recommended Personal Protective Equipment

The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure. The following table outlines the recommended PPE for various laboratory scenarios involving 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Small Quantities (mg scale) in a Well-Ventilated Fume Hood Chemical safety gogglesNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatNot generally required if handled exclusively within a certified fume hood
Handling Larger Quantities (gram scale or greater) or Operations with Splash Potential Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., butyl rubber or thicker nitrile gloves)Chemical-resistant apron over a laboratory coatRecommended, especially if there is a risk of aerosol generation. An N95 respirator or higher should be considered.[2]
Emergency Spill Response Full-face respirator with appropriate cartridgesHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsFull-face respirator with organic vapor/acid gas cartridges or a Self-Contained Breathing Apparatus (SCBA)[3]
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Don the laboratory coat and ensure it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing Sequence (to minimize contamination):

  • Gloves (Outer Pair if double-gloved): Peel off the outer gloves without touching the outside with your bare hands.

  • Gown/Lab Coat and Outer Gloves: Remove the lab coat and the first pair of gloves together, turning the lab coat inside out as you remove it.

  • Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.

  • Respiratory Protection: Remove last, after leaving the contaminated area.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Safe Handling Procedures:

  • Always handle 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol in a well-ventilated chemical fume hood.

  • Avoid the formation of dust and aerosols.[4]

  • Use appropriate tools (spatulas, scoops) to handle the solid material, minimizing the risk of skin contact.

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

Disposal of Contaminated PPE and Chemical Waste:

  • All disposable PPE (gloves, aprons) contaminated with 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol should be considered hazardous waste.

  • Place contaminated PPE in a designated, labeled hazardous waste container.

  • Dispose of the chemical waste and contaminated materials according to your institution's and local environmental regulations.[6] Do not dispose of down the drain or in general waste.

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level Start Start: Handling 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol Scale Scale of Operation? Start->Scale Splash Potential for Splash or Aerosolization? Scale->Splash Large Scale (>1g) Level1 Level 1 PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Scale->Level1 Small Scale (<1g) Splash->Level1 Low Level2 Level 2 PPE: - Goggles & Face Shield - Chemical-Resistant Apron - Double Nitrile/Butyl Gloves - Consider Respirator Splash->Level2 High

Caption: PPE selection workflow based on the scale and nature of the handling procedure.

This guide is intended to provide a robust framework for the safe handling of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol. It is imperative that all laboratory personnel receive training on these procedures and that a culture of safety is actively promoted. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • 9-Azabicyclo(3.3.1)nonane n-oxyl | C8H15NO | CID 58489917 - PubChem. Available at: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Safety Data Sheet: Propan-2-ol - Chemos GmbH&Co.KG. Available at: [Link]

  • PPE For Chemical Handling With Example - Industrial Safety Tips. Available at: [Link]

  • MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Available at: [Link]

  • 9-propan-2-yl-9-azabicyclo[3.3.1]nonane | CAS#:64776-33-6 | Chemsrc. Available at: [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
  • EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
Reactant of Route 2
Reactant of Route 2
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。